B1577369 Milk lysozyme

Milk lysozyme

Cat. No.: B1577369
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Description

Historical Perspectives and Foundational Discoveries in Lysozyme (B549824) Research

The journey of lysozyme research began in 1922 with Sir Alexander Fleming, who, even before his famed discovery of penicillin, identified this antimicrobial enzyme. lysobact.babritannica.com The discovery was serendipitous, stemming from an observation of his own nasal mucus dissolving a bacterial culture. lysobact.babritannica.comnih.gov This led him to name the substance "lysozyme," a combination of "lysis" (to dissolve) and "enzyme." lysobact.ba Fleming's initial work demonstrated that lysozyme was present in various human secretions, including tears, saliva, and milk, and possessed the ability to break down the cell walls of certain bacteria. lysobact.bawikipedia.orgsciencehistory.org Although he considered his work on lysozyme to be a significant contribution to understanding the body's natural defenses, it was initially met with less enthusiasm from his peers compared to his later work on penicillin. lysobact.babritannica.com

Fleming's foundational research laid the groundwork for future investigations into the properties and functions of lysozyme. It was later determined that lysozyme is a protein composed of a single polypeptide chain of 129 or 130 amino acids. lysobact.banih.gov The enzyme's mechanism of action involves hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis. creative-enzymes.compsu.edufrontiersin.org This discovery was pivotal in understanding the innate immune system's ability to combat microbial invaders. wikipedia.orginfinitabiotech.com

Academic Significance of Milk Lysozyme in Mammalian Biology and Host Defense

This compound is a critical component of the innate immune system, particularly for newborn mammals. cellsignal.com It provides a non-specific defense against a range of pathogens. animbiosci.org The concentration of lysozyme varies significantly across different mammalian species. Human milk, for instance, contains substantially higher levels of lysozyme than the milk of livestock such as cows and goats. wikipedia.orgredalyc.org This high concentration in human milk is believed to play a crucial role in protecting breastfed infants from gastrointestinal infections by modulating the gut microbiota. animbiosci.orgredalyc.orgresearchgate.net

Research has shown that this compound, often working in synergy with other antimicrobial proteins like lactoferrin, contributes to the development of a healthy intestinal environment in infants. animbiosci.orgscielo.br It can inhibit the growth of harmful bacteria while promoting the proliferation of beneficial bacteria. plos.org The enzyme's ability to lyse Gram-positive bacteria is well-established, and its activity can be extended to Gram-negative bacteria, often in conjunction with other factors that disrupt the outer membrane. psu.edufrontiersin.orgscielo.br This broad-spectrum antimicrobial activity underscores the academic significance of this compound in neonatal health and development. wikipedia.orginfinitabiotech.com

Classification and Comparative Context of Lysozyme Superfamily within Milk Systems

Lysozymes are classified into several types based on their amino acid sequences and structural properties. The most well-known are the chicken-type (c-type), goose-type (g-type), and invertebrate-type (i-type). nih.govfrontiersin.orgmdpi.comnih.gov Milk lysozymes from most mammals, including humans, belong to the c-type family. nih.govpsu.eduanimbiosci.org The c-type lysozymes are structurally related to α-lactalbumin, a key protein in lactose (B1674315) synthesis, suggesting a shared evolutionary origin. wikipedia.orgoup.com

While c-type is the predominant form in mammalian milk, some studies suggest that cow milk may also contain g-type lysozyme. mugberiagangadharmahavidyalaya.ac.in The different types of lysozymes, despite variations in their primary structure, often share a conserved three-dimensional fold, indicating convergent evolution of their enzymatic function. frontiersin.org Comparative studies of lysozymes across different species and within different milk systems provide valuable insights into their evolutionary adaptation and functional diversification. For example, the lysozyme found in human milk is more heat-stable and has a higher specific activity compared to hen egg-white lysozyme, another c-type lysozyme. wikipedia.orgnih.gov

Lysozyme TypePrimary Source ExamplesKey Characteristics in Milk
c-type (chicken-type)Human milk, bovine milk, canine milk, hen egg whiteMost common type in mammalian milk. nih.govpsu.eduanimbiosci.org Closely related to α-lactalbumin. wikipedia.orgoup.com
g-type (goose-type)Goose egg whiteMay be present in cow milk alongside c-type. mugberiagangadharmahavidyalaya.ac.in
i-type (invertebrate-type)InvertebratesNot typically found in mammalian milk. mdpi.com

Overview of Principal Research Trajectories in this compound Studies

Current research on this compound is following several key trajectories. One major area of focus is the potential for enhancing the nutritional and health benefits of livestock milk by increasing its lysozyme content. nutraingredients.com This has led to the development of transgenic animals, such as goats and cattle, that produce milk containing recombinant human lysozyme. redalyc.orgnutraingredients.comlivescience.com Studies on these transgenic models have shown that the resulting milk can have enhanced antimicrobial properties and positively impact gut health in animal models. redalyc.orgcambridge.org

Another significant research direction involves exploring the broader biotechnological applications of this compound. creative-enzymes.com Its natural antimicrobial properties make it a candidate for use as a food preservative, potentially reducing the need for synthetic additives. frontiersin.orgnih.gov Furthermore, research is ongoing to understand the synergistic effects of lysozyme with other milk components, which could lead to the development of novel therapeutic agents and functional foods. scielo.brcambridge.org The study of this compound also continues to contribute to our fundamental understanding of protein structure, function, and evolution. longdom.org

Research TrajectoryDescriptionKey Findings/Goals
TransgenesisDeveloping livestock that produce milk with higher levels of lysozyme, often human lysozyme. nutraingredients.comTransgenic goat and cow milk shows enhanced antimicrobial activity and potential for improved infant nutrition. redalyc.orglivescience.com
Biotechnology and Food ScienceUtilizing this compound as a natural preservative in food products. frontiersin.orgnih.govCan inhibit spoilage bacteria and extend the shelf life of foods like cheese and wine. creative-enzymes.comfrontiersin.org
Functional Foods and NutraceuticalsInvestigating the health benefits of lysozyme-enriched milk and its components.Potential to modulate gut microbiota, improve intestinal health, and provide enhanced protection against infections. redalyc.orgcambridge.org
Structural and Evolutionary BiologyStudying the structure, function, and evolution of different lysozyme types. longdom.orgProvides insights into protein folding, enzyme mechanisms, and the evolutionary adaptation of immune defenses. longdom.org

Properties

bioactivity

Antimicrobial

sequence

MKALLILGLLLFSVAVQGKVFERCELARSLKRFGMDNFRGISLAN

Origin of Product

United States

Molecular Structure and Biophysical Characterization of Milk Lysozyme

Primary Structure Analysis and Amino Acid Sequence Homology Research

The primary structure of a protein, its amino acid sequence, is fundamental to its three-dimensional structure and function. For milk lysozyme (B549824), this sequence has been the subject of extensive research, revealing key insights into its evolution and mechanism of action.

Comparative Sequence Analysis Across Diverse Mammalian Species

Milk lysozymes are classified as c-type (chicken-type) lysozymes and are closely related to α-lactalbumin in both sequence and structure. wikipedia.orgebi.ac.uk The amino acid sequence of milk lysozyme has been determined for several mammalian species, allowing for comparative analyses that highlight evolutionary relationships and conserved functional domains.

For instance, human this compound consists of a single polypeptide chain of 130 amino acid residues. oatext.com In contrast, equine (horse) this compound is composed of 129 amino acid residues. nih.gov Studies on yak this compound have identified a protein of 148 amino acids, which includes an 18-amino acid signal peptide that is cleaved to form the mature protein. animbiosci.org

Sequence homology studies reveal varying degrees of similarity between species. For example, equine this compound shares only about 51% sequence homology with human this compound and 50% with hen egg white lysozyme. nih.govsemanticscholar.org The N-terminal sequence of buffalo this compound shows 56.5% homology with bovine this compound and 30.4% with equine this compound. nih.gov The amino acid sequence identity between yak and cow this compound is higher, at approximately 80.41%. animbiosci.org These comparisons underscore both the conservation of the core lysozyme structure and the species-specific adaptations that have occurred over evolutionary time.

Table 1: Comparative Amino Acid Sequence Homology of Milk Lysozymes

Species Comparison Sequence Homology (%) Reference
Equine vs. Human 51 nih.gov
Equine vs. Hen Egg White 50 nih.gov
Buffalo vs. Bovine (N-terminal) 56.5 nih.gov
Buffalo vs. Equine (N-terminal) 30.4 nih.gov
Yak vs. Cow 80.41 animbiosci.org

Identification and Functional Role Elucidation of Conserved and Variable Amino Acid Residues

Across different mammalian species, certain amino acid residues in this compound are highly conserved, indicating their critical role in the enzyme's structure and function. The most notable of these are the catalytic residues, glutamic acid (Glu35) and aspartic acid (Asp52). patsnap.comnih.govchemistrytalk.org These two residues are located in the active site cleft and are directly involved in the hydrolysis of the β-(1-4)-glycosidic bond in the peptidoglycan layer of bacterial cell walls. patsnap.comresearchgate.net Glu35 acts as a proton donor, while Asp52 functions as a nucleophile to facilitate the cleavage of the substrate. patsnap.comnih.gov

Cysteine residues are also highly conserved, as they form disulfide bonds that are essential for the stability and proper folding of the protein. oatext.comanimbiosci.org For example, yak this compound contains eight cysteine residues that form four disulfide bonds. animbiosci.org

Variable amino acid residues, on the other hand, are more likely to be found on the protein's surface and may contribute to species-specific differences in activity, stability, and interaction with other molecules. These variations can influence the isoelectric point of the enzyme, as seen in the comparison between yak and cattle milk lysozymes. animbiosci.org

Three-Dimensional Structural Elucidation by X-ray Crystallography

The three-dimensional structure of lysozyme was one of the first enzyme structures to be solved by X-ray crystallography, a landmark achievement that provided unprecedented insight into its function. bmrb.ioproteopedia.org Milk lysozymes from various species have been crystallized and their structures determined, revealing a compact, globular protein. bmrb.ionih.govpdbj.orgrcsb.org

Catalytic Site Architecture and Conformational Features

The active site cleft of this compound is where the enzyme binds to its substrate, the peptidoglycan of bacterial cell walls. bmrb.iopatsnap.com The architecture of this site is precisely arranged to accommodate the sugar chain of the substrate and facilitate catalysis. The key catalytic residues, Glu35 and Asp52, are positioned on opposite sides of the cleft. patsnap.comnih.gov Upon substrate binding, the enzyme is thought to induce a distortion in the sugar ring, making the glycosidic bond more susceptible to hydrolysis. patsnap.com The active site can exist in an open, active state and a closed, inactive state, indicating conformational flexibility is important for its function. wikidoc.org

Disulfide Bond Configuration and Contribution to Structural Integrity

Milk lysozymes are stabilized by several disulfide bonds, which are covalent linkages between cysteine residues. oatext.com Human and hen egg white lysozymes, for instance, have four disulfide bridges. oatext.comproteopedia.orgpib.gov.in These bonds are crucial for maintaining the protein's compact, globular structure and its thermal stability. wikipedia.orgnih.gov The disulfide bonds crosslink the polypeptide chain, significantly contributing to the native conformation of the enzyme. oatext.comproteopedia.org Studies on the refolding of reduced lysozyme have shown that the formation of these disulfide bonds is a key step in regaining enzymatic activity. nih.gov The specific pairing of cysteines (e.g., in hen egg white lysozyme: Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94) is critical for the correct three-dimensional structure. proteopedia.orgresearchgate.net

Conformational Dynamics and Protein Folding Pathways Research

The study of this compound's conformational dynamics and folding pathways provides crucial insights into how this protein achieves its functional three-dimensional structure. Unlike many conventional lysozymes that follow a simple two-state folding process, certain milk lysozymes, particularly canine this compound, exhibit more complex folding mechanisms involving stable intermediate states.

Equilibrium Unfolding and Characterization of Intermediate States (e.g., Molten Globule State)

The equilibrium unfolding of this compound, especially the calcium-binding variants like canine this compound, does not typically follow a simple two-state transition from a native (N) to an unfolded (U) state. Instead, it proceeds through a three-state mechanism, populating a stable intermediate (I) state under specific conditions. nih.govacs.orgnih.govresearchgate.net This intermediate is extensively characterized as a "molten globule" state. nih.govoup.com

The molten globule is a compact, partially folded state that possesses a significant amount of native-like secondary structure, such as α-helices and β-sheets, but lacks the specific, rigid tertiary packing of amino acid side chains found in the native protein. nih.gov This results in a more flexible conformation with a solvent-exposed hydrophobic core. nih.gov For canine this compound, this molten globule state is exceptionally stable, more so than in other members of the lysozyme/α-lactalbumin family. acs.orgoup.com It can be observed at acidic pH (e.g., pH 2.0) or at neutral pH in the presence of moderate concentrations of denaturants like guanidine (B92328) hydrochloride (GdnHCl), for instance, between 2 and 4 M GdnHCl at pH 7.5. nih.govresearchgate.net

Spectroscopic and calorimetric studies have been pivotal in characterizing this intermediate. Techniques such as circular dichroism (CD) and fluorescence spectroscopy reveal the retention of secondary structure and the loss of fixed tertiary interactions. nih.govacs.org Differential scanning calorimetry (DSC) has demonstrated that the apo-form (calcium-free) of canine this compound exhibits two distinct heat absorption peaks during thermal unfolding, corresponding to the N → I and I → U transitions, confirming the high stability of the molten globule. researchgate.netoup.comnih.gov The unfolding of the molten globule state for canine this compound occurs at a remarkably high temperature of around 90°C, compared to ~70°C for the molten globule of equine this compound. researchgate.netoup.com

Table 1: Conditions for Observing the Molten Globule State in Canine this compound

Condition Method of Observation Reference
3 M Guanidine Hydrochloride (GdnHCl) at pH 7.5 Fluorescence and Circular Dichroism Spectroscopy nih.gov
2-4 M Guanidine Hydrochloride (GdnHCl) Circular Dichroism Spectroscopy nih.gov
pH 2.0 (in the absence of denaturants) ¹H NMR Spectroscopy, Differential Scanning Calorimetry researchgate.netoup.com

Kinetic Folding and Refolding Mechanism Studies

Kinetic studies on the refolding of this compound from a fully unfolded state have revealed a multi-step process involving the transient formation of intermediates. For canine this compound, the refolding process is complex and does not follow a simple single-step mechanism. core.ac.uk

Upon initiating refolding (e.g., by a rapid dilution of the denaturant), a "burst-phase" intermediate is formed within the dead time of stopped-flow measurement instruments (typically milliseconds). acs.orgnih.govacs.org This initial collapse is followed by slower, observable kinetic phases. nih.gov Studies using stopped-flow circular dichroism and fluorescence have demonstrated that this burst-phase kinetic intermediate is structurally equivalent to the highly stable molten globule state observed in equilibrium unfolding experiments. acs.orgnih.govacs.org

Research on the Influence of Environmental Factors on Conformational Stability (e.g., pH, Temperature, Ionic Strength)

The conformational stability of lysozyme is significantly influenced by environmental factors such as pH, temperature, and ionic strength. These factors can alter the protein's structure, folding, and tendency to aggregate. researchgate.netnih.govresearchgate.net

pH: The stability of lysozyme is pH-dependent. For hen egg-white lysozyme (a well-studied model), maximum thermal stability is observed around pH 5.0. nih.gov Deviations from this optimal pH, particularly to more acidic (pH 3.0-4.0) or neutral/alkaline (pH 6.0-7.0) conditions, can lead to decreased stability and increased aggregation upon heating. nih.gov At acidic pH, some lysozymes can transition into the molten globule state. oup.comnih.gov The net charge of the protein, which is dictated by pH, influences electrostatic interactions both within the protein and between protein molecules, affecting both stability and solubility.

Temperature: Temperature directly impacts protein stability. As temperature increases, proteins undergo thermal denaturation, losing their native structure. The temperature at which this unfolding occurs (the melting temperature, Tm) is a key indicator of stability. nih.govresearchgate.net For lysozyme, Tm values vary with pH and ionic strength, typically ranging between 69°C and 71.9°C under certain conditions. nih.gov Thermal unfolding can be reversible or irreversible, with irreversible aggregation often occurring at higher temperatures or under destabilizing pH conditions. researchgate.netmaynoothuniversity.ie

Ionic Strength: The ionic strength of the solution modulates electrostatic interactions. At low ionic strength, electrostatic forces are stronger. Increasing ionic strength can screen these charges, which can either stabilize or destabilize the protein depending on the specific interactions that are dominant. researchgate.netmaynoothuniversity.ie For lysozyme, an increase in ionic strength at a constant pH can decrease the reversibility of thermal denaturation, promoting irreversible aggregation. maynoothuniversity.ie For instance, at pH 6, the refolding of thermally denatured lysozyme is greatest in deionized water and decreases as the concentration of sodium phosphate (B84403) buffer increases. maynoothuniversity.ie

Ligand Binding Dynamics and Induced Conformational Changes

The binding of ligands, such as metal ions and substrates, to this compound can induce significant conformational changes that are crucial for its stability and biological function.

Calcium Ion Binding Mechanisms and Their Structural Implications (e.g., Canine this compound)

Certain milk lysozymes, such as those from canines and equines, are calcium-binding proteins, a property not shared by conventional chicken-type lysozymes. oup.com This calcium-binding ability has profound implications for the protein's structure and stability.

The Ca²⁺ ion binds in a specific loop region of the protein. researchgate.net In canine this compound, the binding of calcium dramatically increases the protein's thermal stability. oup.com However, this enhanced stability does not translate to a faster refolding rate; Ca²⁺ binding has only a marginal effect on the refolding kinetics. nih.gov This is because the calcium-binding site is not yet fully formed in the transition state of folding. acs.orgnih.gov The ion primarily stabilizes the native state, increasing the energy barrier for unfolding.

The apo-form of canine this compound readily populates the stable molten globule intermediate during unfolding, whereas the holo-form (with Ca²⁺ bound) is much more resistant to denaturation. nih.govnih.gov Despite this, rigorous analysis reveals that the holo-protein also undergoes a three-state unfolding process involving the same molten globule intermediate. acs.orgnih.gov The intermediate state itself does not bind Ca²⁺. acs.orgnih.gov The presence of calcium is, however, reported to promote the refolding of recombinant canine this compound. scispace.com

Table 3: Calcium-Binding Properties of Canine this compound

Property Value/Observation Conditions Reference
Calcium-Binding Constant 8.9 x 10⁶ M⁻¹ 0.1 M KCl, pH 7.1, 20°C researchgate.net
Effect on Stability Greatly increases thermal stability N/A oup.com
Effect on Refolding Kinetics Marginal N/A nih.gov
State that Binds Ca²⁺ Native state N/A acs.orgnih.gov
Unfolding Pathway (Apo-form) Three-state (N ↔ I ↔ U) Denaturant- or heat-induced nih.govnih.gov

Substrate Interaction Dynamics and Active Site Accessibility

Lysozyme's enzymatic function involves the hydrolysis of the β-(1,4)-glycosidic bond in the peptidoglycan layer of bacterial cell walls. nih.gov This action takes place in a deep cleft on the protein's surface, known as the active site. nih.gov The substrate, a polysaccharide chain, fits into this cleft, where it is held by hydrogen bonds and hydrophobic interactions. nih.gov

The accessibility of this active site is critical for enzymatic activity. The binding of the substrate itself can induce minor conformational changes in the side chains of amino acids within the active-site cleft. mdpi.com The dynamics of the protein, including the flexibility of loops surrounding the cleft, can control substrate access. In some related enzymes, a flexible β-hairpin "flap" can open and close over the active site. wur.nl

Enzymatic Activity and Biochemical Mechanisms of Milk Lysozyme

Glycosidic Bond Hydrolysis Mechanism Research

The principal antibacterial function of milk lysozyme (B549824) stems from its ability to hydrolyze the β-(1,4)-glycosidic bonds within the peptidoglycan layer of bacterial cell walls. patsnap.comsci-hub.se This action compromises the structural integrity of the cell wall, leading to bacterial lysis and death. chemistrytalk.org

Catalysis of β-(1,4)-Glycosidic Linkage Cleavage in Peptidoglycan

Milk lysozyme, also known as muramidase (B13767233) or N-acetylmuramide glycanhydrolase, targets the specific β-(1,4)-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues, which form the polysaccharide backbone of peptidoglycan. patsnap.cominfinitabiotech.comwikidoc.org This hydrolytic cleavage is a hallmark of c-type lysozymes, the family to which this compound belongs. wikidoc.orgwikipedia.org The enzyme's active site is a prominent cleft that binds a hexasaccharide unit of the peptidoglycan substrate. patsnap.comwikipedia.org Upon binding, the enzyme induces a conformational strain in the substrate, particularly at the fourth sugar residue (in the D-subsite), distorting it into a half-chair conformation. wikidoc.orgwikipedia.org This strained state lowers the activation energy, making the glycosidic bond more susceptible to cleavage. wikidoc.orgwikipedia.org The process ultimately disrupts the bacterial cell wall, a mechanism particularly effective against Gram-positive bacteria which have a thick, exposed peptidoglycan layer. patsnap.comchemistrytalk.org

Elucidation of Catalytic Residues' Roles (e.g., Glutamic Acid 35, Aspartic Acid 52)

Central to the catalytic activity of this compound are two key amino acid residues within its active site: Glutamic Acid 35 (Glu35) and Aspartic Acid 52 (Asp52). patsnap.comchemistrytalk.org Research has identified these residues as critical for the hydrolysis of the glycosidic bond. wikidoc.orgwikipedia.org

According to the widely accepted Phillips mechanism, further refined by subsequent research, Glu35 acts as a general-acid catalyst. patsnap.comchemistrytalk.org It donates a proton to the glycosidic oxygen atom, facilitating the cleavage of the C-O bond in the substrate. patsnap.comwikipedia.org Concurrently, Asp52, in its negatively charged state, acts as a nucleophile. patsnap.comwikipedia.org It attacks the anomeric carbon atom of the NAM residue, leading to the formation of a transient covalent glycosyl-enzyme intermediate. patsnap.comwikipedia.org This intermediate is then hydrolyzed by a water molecule, a reaction facilitated by Glu35 which activates the water molecule. wikidoc.orgwikipedia.org This releases the cleaved polysaccharide product and regenerates the enzyme for another catalytic cycle. chemistrytalk.org The formation of this covalent intermediate has been supported by evidence from techniques such as ESI-MS analysis. wikipedia.org

Enzyme Kinetics and Reaction Pathway Delineation

The efficiency and specificity of this compound's catalytic activity are described by its enzyme kinetics and the specific pathways of its reaction.

Substrate Specificity and Binding Affinity Studies

This compound exhibits a high degree of substrate specificity. Its active site contains six subsites (A-F) that accommodate a hexasaccharide unit of the peptidoglycan. cazypedia.org The enzyme shows maximal catalytic rates with substrates like (NAG-NAM)₃ or the chitin (B13524) hexasaccharide (NAG)₆. cazypedia.org While its primary substrate is the peptidoglycan of bacterial cell walls, it can also hydrolyze chitin, a polymer of NAG, although less effectively than dedicated chitinases. wikidoc.orgwikipedia.org The binding of the substrate in the active site cleft is stabilized by numerous hydrogen bonds and hydrophobic interactions. oup.com Studies have also explored competitive inhibitors, such as N,N',N''-Triacetylchitotriose, which binds to the active site and blocks substrate access. medchemexpress.com

Identification of Rate-Determining Steps in Lysozyme Catalysis

The rate-determining step in lysozyme catalysis has been a subject of detailed investigation. It is generally related to the formation and breakdown of the oxo-carbenium ion intermediate. infinitabiotech.comwikidoc.orgwikipedia.org Research has indicated that the rate-determining step can be influenced by factors such as temperature. wikidoc.orgwikipedia.org At higher temperatures, the formation of the glycosyl-enzyme intermediate tends to be the rate-limiting step. wikidoc.orgwikipedia.org Conversely, at lower temperatures, the breakdown of this intermediate becomes the slower, rate-determining part of the reaction. wikidoc.orgwikipedia.org Kinetic isotope effect studies have also been instrumental in probing the transition state and confirming the nature of the catalytic mechanism. wikipedia.org

Non-Lytic Antimicrobial Mechanisms Investigation

Beyond its well-established enzymatic activity, research has revealed that this compound can exert antimicrobial effects through non-lytic mechanisms. sci-hub.semdpi.com This is particularly significant as it suggests that even in conditions where its enzymatic activity might be compromised, or against organisms with less susceptible cell walls, lysozyme can still contribute to host defense.

Evidence for non-lytic action comes from studies where the catalytic activity of lysozyme was intentionally blocked, for instance, by mutating the critical Asp52 residue. wikipedia.org Despite the lack of enzymatic function, the modified lysozyme still demonstrated antimicrobial properties. wikipedia.org This non-lytic activity is attributed to the cationic and hydrophobic nature of the lysozyme molecule. psu.edusci-hub.se It is proposed that the positively charged surface of lysozyme can interact with and disrupt the negatively charged bacterial membranes, leading to increased permeability and leakage of cellular contents without complete cell wall degradation. psu.eduoup.comscielo.br This membrane disruption is a mechanism shared with other cationic antimicrobial peptides. psu.edu Furthermore, lysozyme has been shown to have a lectin-like ability to recognize and bind to bacterial carbohydrate antigens, which may also contribute to its antimicrobial function independent of its lytic activity. wikipedia.org

Modulation of Enzymatic Activity

The enzymatic activity of this compound is not static but is influenced by various environmental and molecular factors.

The catalytic efficiency of this compound is highly dependent on the pH and temperature of its environment. For instance, buffalo this compound has been shown to exhibit maximum activity at a pH of 7.4 to 7.5 and a temperature of 37°C. nih.govtandfonline.com As the pH moves towards more alkaline levels, the activity of buffalo this compound tends to decrease. nih.govtandfonline.com Similarly, bovine this compound also shows optimal activity at a pH of 7.4 and a temperature of 37°C. tandfonline.com In general, lysozyme activity is observed to increase with temperature up to around 60°C, within an optimal pH range of 6.0-7.0. wikipedia.org

The thermal stability of this compound can vary between species. Human this compound, for example, loses its activity rapidly at 72°C, a temperature at which hen egg white lysozyme is still stable. wikipedia.org Buffalo this compound, however, is noted for its heat stability, retaining full activity after pasteurization. researchgate.net One study found that buffalo this compound was stable at temperatures up to 72-75°C, with significant reduction in activity only occurring at 100°C. nih.gov

Optimal Conditions for this compound Activity

Source of this compoundOptimal pHOptimal Temperature (°C)Reference
Buffalo7.4 - 7.537 nih.govtandfonline.com
Bovine7.437 tandfonline.com
General6.0 - 7.0Up to 60 wikipedia.org

The enzymatic activity of this compound can be significantly modulated by the presence of metal ions and other co-factors. High concentrations (>50 mM) of monovalent and divalent cations such as Na+, K+, Ca2+, and Mg2+ have been shown to reduce lysozyme activity to varying degrees. sci-hub.se Conversely, at lower concentrations, some salts like sodium chloride can stimulate lysozyme activity. wikipedia.orgsci-hub.se

Heavy metal ions have a more pronounced inhibitory effect. Ions such as Ni2+, Co2+, Mn2+, Zn2+, Fe2+, Cu2+, and Hg2+ at a concentration of 0.1 mM have been demonstrated to reduce lysozyme activity, with Fe3+ being particularly inhibitory. sci-hub.se Studies on milk contaminated with cadmium (Cd) and lead (Pb) also showed a significant reduction in lysozyme content and activity. nih.gov It is suggested that these metals can form complexes with lysozyme, leading to conformational changes and degradation of the molecule. nih.gov

Effect of Metal Ions on this compound Activity

Metal IonEffect on ActivityConcentrationReference
Na+, K+, Ca2+, Mg2+Inhibitory> 50 mM sci-hub.se
NaClStimulatory< 50 mM sci-hub.se
Ni2+, Co2+, Mn2+, Zn2+, Fe2+, Cu2+, Hg2+, Fe3+Inhibitory0.1 mM sci-hub.se
Cd, PbInhibitoryContaminant levels nih.gov

The relationship between the three-dimensional conformation of this compound and its enzymatic activity is critical. Conformational changes, induced by factors such as pH or the binding of metal ions, can directly impact the enzyme's catalytic efficiency. nih.govsci-hub.se For example, changes in pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. sci-hub.se It has been noted that at an alkaline pH of 9, conformational changes in lysozyme occur, which are associated with the exposure of tryptophan residues to the polar solvent. sci-hub.se

While the concept of allosteric regulation—where binding of a molecule at one site affects the activity at another site—is a fundamental principle in enzymology, direct research on the allosteric regulation of this compound specifically is not extensively documented in the available scientific literature. However, studies on other types of lysozymes, such as bacteriophage T4 lysozyme, have demonstrated the principle of allosteric inhibition. In one such study, the noble gas xenon was shown to bind to a hydrophobic cavity distant from the active site, inducing global conformational changes that resulted in the inhibition of the enzyme's activity. researchgate.netacs.orgnih.gov This suggests that allosteric sites may exist on the lysozyme molecule. Furthermore, it has been observed that lysozyme can exist in both an open, active state and a closed, inactive state, with the transition between these states being a key aspect of its function. wikipedia.orginfinitabiotech.com The binding of Ca2+ to equine this compound has also been shown to induce conformational changes that can be utilized in its purification, indicating a functional relationship between ion binding, conformation, and activity. nih.gov These findings on related lysozymes suggest potential mechanisms for the regulation of this compound activity that warrant further investigation.

Antimicrobial Properties and Spectrum of Action of Milk Lysozyme

Efficacy Research Against Gram-Positive Bacterial Strains

Milk lysozyme (B549824) demonstrates significant efficacy against a wide range of Gram-positive bacteria. nih.govfrontiersin.org This is because the cell wall of these bacteria has a thick and accessible layer of peptidoglycan, which is the primary target of the enzyme. psu.edunih.govnih.gov Research has confirmed its effectiveness against various strains, including those relevant to the dairy industry and human health. nih.govmdpi.com Studies have reported its lytic action against species such as Micrococcus luteus, which is often used as a standard substrate for measuring lysozyme activity, as well as Bacillus species like B. megaterium, B. mojavensis, B. stearothermophilus, and B. coagulans. nih.govmdpi.comtandfonline.com Additionally, its activity has been noted against Clostridium tyrobutyricum, Clavibacter michiganensis, and Staphylococcus aureus. mdpi.comredalyc.org

Table 1: Examples of Gram-Positive Bacteria Susceptible to Milk Lysozyme
Bacterial StrainReference
Micrococcus luteus tandfonline.comtandfonline.compnas.org
Micrococcus spp. nih.gov
Sarcina spp. nih.gov
Staphylococcus aureus mdpi.comredalyc.org
Bacillus megaterium mdpi.com
Bacillus mojavensis mdpi.com
Bacillus stearothermophilus nih.gov
Bacillus coagulans nih.gov
Clostridium tyrobutyricum mdpi.comsemanticscholar.org
Clostridium thermosaccharolyticum nih.gov
Clavibacter michiganensis mdpi.com

The bactericidal mechanism of this compound against Gram-positive bacteria is primarily enzymatic. nih.govfrontiersin.org It functions as a muramidase (B13767233), specifically targeting and hydrolyzing the β-(1,4)-glycosidic bonds that link N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues. nih.govfrontiersin.orgtandfonline.com These two sugar derivatives are the fundamental building blocks of the polysaccharide chains that form the peptidoglycan layer in bacterial cell walls. nih.govnih.govmdpi.com

The peptidoglycan layer is crucial for maintaining the structural integrity and shape of the bacterial cell, protecting it against osmotic pressure. nih.gov By cleaving these essential glycosidic linkages, lysozyme compromises the integrity of the peptidoglycan structure. nih.govmdpi.com This disruption of the cell wall leads to the loss of its protective function, resulting in bacterial cell lysis and ultimately, cell death. nih.govresearchgate.net The high susceptibility of Gram-positive bacteria is a direct result of their cell wall architecture, which consists of a thick, exposed peptidoglycan layer (up to 40 layers) that is readily accessible to the enzyme. nih.gov

Challenges and Strategies for Efficacy Against Gram-Negative Bacteria

In contrast to its potent effect on Gram-positive bacteria, native this compound exhibits limited efficacy against most Gram-negative bacteria. nih.govredalyc.orgnih.gov The primary challenge lies in the distinct structure of the Gram-negative cell wall. nih.gov These bacteria possess a protective outer membrane composed of phospholipids, lipoproteins, and, most significantly, lipopolysaccharides (LPS). frontiersin.orgnih.gov This outer membrane acts as a physical barrier, effectively shielding the much thinner, underlying peptidoglycan layer from the external environment and preventing lysozyme from reaching its target site. psu.edunih.govfrontiersin.org Consequently, the enzymatic hydrolysis of peptidoglycan cannot readily occur. tandfonline.com

To overcome the resistance of Gram-negative bacteria, research has focused on strategies to permeabilize or disrupt the outer membrane, thereby granting lysozyme access to the peptidoglycan layer. nih.govfrontiersin.org These strategies involve modifying the lysozyme molecule itself or using it in conjunction with other agents.

Physical and Chemical Modifications: Altering the structure of lysozyme can enhance its activity. Heat denaturation, for example, can cause lysozyme to become more hydrophobic and cationic, which allows it to interact with and disrupt the bacterial membrane through a non-enzymatic mechanism, even after its hydrolytic activity is lost. nih.govmdpi.com Chemical conjugation of lysozyme with molecules such as dextran (B179266) or fatty acids like palmitic acid has also been shown to improve its ability to penetrate the outer membrane of Gram-negative bacteria. nih.govnih.gov

Synergistic Agents: A highly effective approach is the combination of this compound with agents that permeabilize the outer membrane. Several substances have been identified to work synergistically with lysozyme:

Lactoferrin: This iron-binding protein, also present in milk, can disrupt the outer membrane of Gram-negative bacteria, likely by binding to the LPS component, which facilitates lysozyme's passage to the peptidoglycan layer. frontiersin.orgasm.orgresearchgate.net

Chelating Agents: Compounds like Ethylenediaminetetraacetic acid (EDTA) can destabilize the outer membrane by binding divalent cations (like Ca²⁺ and Mg²⁺) that are essential for the structural integrity of the LPS layer. frontiersin.orgredalyc.org

Bacteriocins: Nisin, a bacteriocin (B1578144), can act in concert with lysozyme to enhance the inhibition of bacterial growth. redalyc.orgsemanticscholar.org

Other Permeabilizing Agents: Various other compounds, including organic acids, carvacrol, and certain salts like trisodium (B8492382) phosphate (B84403), have been shown to increase the susceptibility of Gram-negative bacteria to lysozyme by disrupting their outer membrane. frontiersin.orgredalyc.org

Table 2: Strategies to Enhance this compound Efficacy Against Gram-Negative Bacteria
StrategyDescriptionExample Agents/MethodsReference
Physical/Chemical ModificationAltering the lysozyme molecule to increase its hydrophobicity and ability to interact with the bacterial membrane.Heat denaturation, conjugation with dextran or palmitic acid. nih.govnih.govmdpi.com
Synergistic Agents (Outer Membrane Permeabilizers)Using lysozyme in combination with substances that disrupt the protective outer membrane of Gram-negative bacteria.Lactoferrin frontiersin.orgasm.orgresearchgate.net
EDTA (Ethylenediaminetetraacetic acid) frontiersin.orgredalyc.org
Nisin redalyc.orgsemanticscholar.org
Organic acids, Carvacrol, Trisodium phosphate frontiersin.orgredalyc.org

Antiviral Activity Research

Beyond its antibacterial properties, this compound has demonstrated notable antiviral activity. psu.edufrontiersin.orggavinpublishers.com Research has shown that both human and other forms of lysozyme can inhibit a range of viruses, including Human Immunodeficiency Virus (HIV-1). frontiersin.orgpnas.orgmdpi.com Studies have also explored its potential effects against herpes viruses, measles, and coronaviruses like SARS-CoV-2. mdpi.comgavinpublishers.comnih.gov

The antiviral action of lysozyme is generally considered to be independent of its enzymatic (muramidase) activity, as viruses lack a peptidoglycan structure. nih.gov Instead, the mechanisms are often attributed to the molecule's strong positive charge and its ability to interact with viral components and host cells. frontiersin.orgnih.gov

Key proposed mechanisms of viral inhibition include:

Blocking Viral Entry: Lysozyme's cationic nature allows it to bind to negatively charged molecules on the surface of either the virus or the host cell receptors. frontiersin.orggavinpublishers.com This interaction can physically block the virus from attaching to and entering the target cell. frontiersin.org

Interaction with Nucleic Acids: Lysozyme has been shown to bind to viral nucleic acids (RNA and DNA). frontiersin.orgnih.gov This interaction may interfere with the viral replication process once the virus is inside the host cell. nih.gov

Inhibition of Cell Fusion: For some enveloped viruses, lysozyme can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. frontiersin.orggavinpublishers.com

Degradation of Viral Polysaccharides: It has been suggested that lysozyme may degrade polysaccharides present in the viral structure, contributing to its antiviral effect. pnas.orgmdpi.com

Interestingly, heat-denatured lysozyme, which has lost its enzymatic function, can exhibit enhanced antiviral activity, further supporting the theory that the mechanism is non-enzymatic and related to the molecule's physical properties. mdpi.comnih.gov

Antifungal Activity Studies

Research into the antifungal properties of this compound indicates that it possesses activity, albeit generally weaker than its antibacterial effects. frontiersin.org Studies have documented its inhibitory action against various fungi, including the yeast Candida albicans and certain dermatophytes like Microsporum canis, Microsporum gypseum, and Trichophyton mentagrophytes. nih.govnih.govlargeanimalreview.comlargeanimalreview.com Its activity has also been observed against molds such as Aspergillus niger and Penicillium. frontiersin.org

The mechanism of antifungal activity is not based on enzymatic digestion, as fungal cell walls are primarily composed of glucans, mannoproteins, and chitin (B13524), not peptidoglycan. frontiersin.org The inhibitory effect is believed to stem from lysozyme's cationic properties, which allow it to interact with and disrupt the fungal cell membrane. frontiersin.org Furthermore, research on human this compound has shown that specific peptides derived from it can exert potent fungicidal activity against Candida albicans. nih.govnih.gov Donkey milk, which has a particularly high concentration of lysozyme, has shown a notable in vitro inhibitory effect against dermatophytes, suggesting a potential role for its high lysozyme content in this activity. largeanimalreview.comlargeanimalreview.com

Synergistic Antimicrobial Interactions

The antimicrobial efficacy of this compound is significantly amplified when used in conjunction with other bioactive components or preservatives. This synergy enhances its spectrum of action and potency, making these combinations a subject of extensive research for applications in food preservation and health.

Co-action Research with Lactoferrin and Other Milk Bioactive Components

The combination of lysozyme and lactoferrin, both naturally present in milk, demonstrates a powerful synergistic antimicrobial effect against a range of pathogens. cambridge.orgdergipark.org.tr Lactoferrin, an iron-binding glycoprotein, can disrupt the outer membrane of Gram-negative bacteria by binding to lipopolysaccharides (LPS). cambridge.orgnih.gov This action increases the permeability of the bacterial membrane, allowing lysozyme to access and degrade the underlying peptidoglycan layer, which it would otherwise be unable to reach efficiently. nih.govscispace.com

This synergistic relationship has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. cambridge.org For instance, the combination is effective against Listeria monocytogenes, where lactoferrin's iron-binding capacity slows bacterial growth, facilitating lysozyme's lytic action. scispace.com In the case of E. coli, the interaction is described as additive; lactoferrin damages the outer membrane, which then permits lysozyme to hydrolyze the peptidoglycan. scispace.com Research on antimicrobial proteins incorporated into cellulose-based food packaging found that paper containing both lysozyme and lactoferrin was the most effective at reducing E. coli and Listeria innocua populations. scispace.com

Table 1: Research Findings on Lysozyme and Lactoferrin Synergy

Organism(s) Key Findings Reference(s)
Listeria innocua, Escherichia coli Paper containing both lysozyme and lactoferrin showed the most effective antimicrobial activity. The interaction was synergistic against L. innocua and additive against E. coli. scispace.com
Gram-positive and Gram-negative bacteria Lactoferrin disrupts the outer membrane of Gram-negative bacteria, increasing permeability and allowing lysozyme to access the peptidoglycan layer. cambridge.orgnih.gov
Streptococcus pneumoniae Lactoferrin disrupts bacterial membrane permeability, which enhances lysozyme's ability to hydrolyze peptidoglycans. mdpi.com
General The overall antimicrobial effectiveness of milk is much higher than that of its individual molecules due to the synergistic activity of components like lactoferrin and lysozyme. dergipark.org.tr

Combinatorial Effects with Other Preservatives (e.g., Nisin)

The antimicrobial potential of this compound is markedly enhanced when combined with nisin, a bacteriocin produced by Lactococcus lactis. nih.govresearchgate.net Nisin is a well-established food biopreservative, particularly effective against Gram-positive bacteria. researchgate.net The combination of lysozyme and nisin has demonstrated synergistic activity, leading to a greater inhibitory effect and extended shelf-life of food products like pasteurized milk. nih.govresearchgate.net

One study found that a combination of nisin (500 IU/ml) and lysozyme (500 U/ml) in pasteurized milk extended its shelf-life up to 15 days under refrigeration by effectively inhibiting total bacteria, aerobic spore-formers, and psychrotrophic bacteria. nih.govresearchgate.net This combination proved more effective than using either preservative alone. nih.gov Similarly, research on the antilisterial effects of the lysozyme-nisin combination found that heating at 50°C or 60°C with both agents caused significantly higher inactivation of Listeria innocua compared to heating alone or with only one of the antimicrobials. iyte.edu.tr

The synergy is also effective against a broader range of foodborne pathogens. A study investigating the effects on Listeria monocytogenes, Staphylococcus aureus, Salmonella Typhimurium, and Escherichia coli found that the combination was particularly effective against Staphylococcus aureus and that its efficacy increased at a lower pH. kne-publishing.comresearchgate.net Encapsulating lysozyme and nisin together in liposomes has also been shown to be a promising technology for controlled release, inhibiting both Listeria monocytogenes and Salmonella Enteritidis. researchgate.net

Table 2: Research Findings on Lysozyme and Nisin Combination

Application / Organism Concentration / Conditions Key Findings Reference(s)
Pasteurized Milk Nisin (500 IU/ml) + Lysozyme (500 U/ml) Synergistic activity detected; extended shelf-life up to 15 days at cold storage. Higher inhibitory effect on total bacteria, aerobic spore-formers, and psychrotrophs. nih.govresearchgate.net
Listeria innocua Heating at 50°C or 60°C with Lysozyme-Nisin Higher inactivation of L. innocua compared to heating alone or with individual preservatives. iyte.edu.tr
Listeria monocytogenes, Salmonella Enteritidis Co-encapsulation in liposomes Liposomes with lysozyme alone inhibited L. monocytogenes but not S. Enteritidis. Liposomes with both inhibited both bacteria. researchgate.net
Staphylococcus aureus Various concentrations at different pH levels The combined effect was most potent against S. aureus, and the minimum inhibitory concentration (MIC) decreased at lower pH. kne-publishing.comresearchgate.net

Bacterial Resistance Mechanisms to Lysozyme

Despite lysozyme's antimicrobial capabilities, many bacteria have evolved sophisticated mechanisms to resist its effects. These counter-mechanisms are crucial for bacterial survival in host environments where lysozyme is a key component of the innate immune defense.

Research on Bacterial Adaptation and Counter-Mechanisms

Bacterial resistance to lysozyme primarily involves modifications of the cell wall peptidoglycan, the direct target of lysozyme's enzymatic activity. researchgate.netnih.gov These modifications prevent the enzyme from binding to or hydrolyzing the β-(1,4)-glycosidic bonds.

Key resistance mechanisms include:

Peptidoglycan Deacetylation: Many bacteria remove acetyl groups from N-acetylmuramic acid (MurNAc) or N-acetylglucosamine (GlcNAc) residues in their peptidoglycan. nih.govasm.org This modification prevents lysozyme from recognizing its substrate. In Clostridioides difficile, two peptidoglycan deacetylases, PgdA and PdaV, are crucial for its high level of lysozyme resistance. asm.org Similarly, in Listeria monocytogenes, the protein PdgA is responsible for N-acetylation of the peptidoglycan, and its absence makes the bacterium more susceptible to lysozyme. frontiersin.org

O-acetylation of Peptidoglycan: The addition of an O-acetyl group to the C-6 hydroxyl of MurNAc residues is another common resistance strategy. nih.govfrontiersin.org This steric hindrance blocks the active site of lysozyme. This mechanism is employed by pathogens like Staphylococcus aureus and Listeria monocytogenes to enhance their resistance. nih.govfrontiersin.org

Production of Lysozyme Inhibitors: Some bacteria, particularly Gram-negative species, produce specific proteins that directly inhibit lysozyme activity. nih.govnih.gov These inhibitor proteins, such as the Ivy (Inhibitor of vertebrate lysozyme) and MliC/PliC families, bind to the active site of lysozyme, blocking its enzymatic function. nih.gov

Alteration of Cell Envelope Charge: Bacteria can alter the net charge of their cell envelope to repel the cationic lysozyme molecule. One such mechanism is the D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria like Staphylococcus pyogenes, which increases the positive surface charge. frontiersin.org

Table 3: Bacterial Resistance Mechanisms to Lysozyme

Mechanism Description Examples of Bacteria Reference(s)
Peptidoglycan Deacetylation Removal of acetyl groups from peptidoglycan sugars (MurNAc or GlcNAc), preventing lysozyme binding. Clostridioides difficile, Listeria monocytogenes, Bacillus subtilis asm.orgfrontiersin.org
O-acetylation of Peptidoglycan Addition of O-acetyl groups to MurNAc residues, which sterically hinders lysozyme's active site. Staphylococcus aureus, Listeria monocytogenes, Bacillus anthracis nih.govfrontiersin.org
Lysozyme Inhibitor Proteins Secretion of proteins that directly bind to and inactivate lysozyme. Gram-negative bacteria (e.g., E. coli) nih.govnih.gov
Cell Envelope Charge Alteration Modification of cell wall components (e.g., D-alanylation of teichoic acids) to increase positive surface charge and repel lysozyme. Staphylococcus pyogenes frontiersin.org

Table 4: Compound Names Mentioned in the Article

Compound Name
Acetic acid
D-alanine
Glycerol
Glycoproteins
Immunoglobulins
Iron
Lactoferrin
Lactoperoxidase
Lipopolysaccharides (LPS)
L-lysine
Lysozyme
N-acetyl-d-glucosamine
N-acetylglucosamine (GlcNAc)
N-acetylmuramic acid (MurNAc)
Nisin
Osteopontin
Pectin
Pediocin
Peptidoglycan
Pepsin
Phosphatidylcholine
Phosphatidylglycerol
Polygalacturonic acid
Secretory leukocyte protease inhibitor (SLPI)
Teichoic acids

Molecular Biology and Genetics of Milk Lysozyme

Gene Cloning and Expression Analysis

Isolation and Characterization of Lysozyme (B549824) Genes from Mammalian Mammary Tissues

The process of isolating and characterizing lysozyme genes from the mammary tissues of mammals has been a significant area of research, providing crucial insights into the function and regulation of this enzyme. In humans, the lysozyme gene is expressed in the mammary epithelium during lactation, and its transcripts can be found in the milk fat globule. physiology.org The human lysozyme gene (LYZ) encodes the C-type lysozyme. wikipedia.org

In ruminants, such as cattle, lysozyme genes have also been extensively studied. The cDNA for a lysozyme-encoding gene has been isolated from bovine granulocytes and the lactating mammary gland. researchgate.net In Indian Sahiwal × Holstein Friesian crossbred cattle, the lysozyme cDNA was found to be 447 base pairs in length. cambridge.org Similarly, a new C-type lysozyme gene was cloned from the mammary gland tissue of the yak, showing an 89.04% nucleic acid sequence identity with cow milk lysozyme. nih.govnih.gov The expression of the yak this compound gene was observed to be significantly upregulated 30 days postpartum, suggesting its importance in early milk production. nih.govnih.gov

Studies on mouse mammary glands have shown that the expression of the lysozyme gene is induced during involution, the process by which the mammary gland returns to its non-lactating state. researchgate.net This suggests a role for lysozyme in preventing microbial infection when residual milk provides a nutrient-rich environment for bacterial growth. researchgate.net Both lysozyme P and M genes are expressed in mouse mammary tissues. researchgate.net The construction of expression vectors, such as those using the mouse whey acidic protein (mWAP) promoter to drive human lysozyme gene expression, has been a key tool in this field of study. hep.com.cn

Genetic Polymorphism and Species-Specific Variation

Research on Lysozyme Gene Variation Across Mammalian Species

The lysozyme gene exhibits considerable variation across different mammalian species, reflecting evolutionary adaptations to diverse physiological requirements. oup.commdpi.com The C-type lysozymes are closely related to α-lactalbumin, and both are part of the same glycoside hydrolase family 22. wikipedia.orgebi.ac.uk While lysozyme is widespread, α-lactalbumin is found only in the milk of most mammals. oup.comnih.gov

In ruminants, at least 10 lysozyme genes have been identified, including stomach and non-stomach lysozymes. nih.gov The lysozyme gene in cattle is located on chromosome 5q23. rcin.org.pl The sequence of the sheep serum lysozyme cDNA shares 94.6% similarity with the cattle gene and 95.3% with the buffalo gene. tandfonline.com Phylogenetic analysis shows that sheep and goat lysozyme sequences form one cluster, while cattle and buffalo form another, with the human sequence having diverged earlier. tandfonline.com Donkey milk is notable for its high lysozyme content, approximately 1 g/L, which is significantly higher than in bovine (0.13 mg/L) and human (0.4 mg/l) milk. cabidigitallibrary.org

The mammalian lysozyme gene family is larger than initially thought, with at least eight distinct genes that likely arose from duplications before the diversification of modern mammals. nih.gov This family includes not only the conventional lysozyme c and α-lactalbumin but also other lysozyme-like genes with varied expression patterns and potential functions. nih.govscispace.com

Impact of Polymorphisms on Protein Function and Expression Levels

Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), within the lysozyme gene can significantly affect the protein's function and expression levels. These variations can alter the enzyme's stability, activity, and even its antimicrobial spectrum.

In silico studies on the human lysozyme C (LYZ) gene have identified several missense non-synonymous SNPs (nsSNPs) that are predicted to be deleterious. capes.gov.br For instance, eight nsSNPs (T88N, I74T, F75I, D67H, W82R, D85H, R80C, and R116S) were found to be potentially harmful, with some predicted to decrease the stability of the protein. capes.gov.br The interaction network of the LYZ C protein includes lactoferrin (LTF), another important antimicrobial protein in milk. capes.gov.br

In cattle, polymorphism in the lysozyme gene has been linked to variations in lysozyme activity. rcin.org.pl An exceptional microsatellite variant in Polish black-and-white cattle is responsible for high lysozyme activity. rcin.org.pl Studies in crossbred cattle have explored the association of lysozyme gene polymorphisms with milk production and somatic cell traits. cambridge.org Similarly, in chickens, SNPs in the lysozyme gene have been associated with production traits. scielo.br In Asian seabass, polymorphisms in both c-type and g-type lysozyme genes were significantly associated with resistance to big belly disease, highlighting the role of these genetic variations in disease resistance. plos.orgplos.org

Evolutionary Biology and Phylogenetics of this compound

Comparative Genomics and Ancestral Relationships within the Lysozyme/α-Lactalbumin Family

The evolution of this compound is deeply intertwined with that of α-lactalbumin, a protein essential for lactose (B1674315) synthesis in the mammary gland. wikipedia.orgoup.commdpi.comnih.govoup.comcambridge.org It is widely accepted that α-lactalbumin evolved from the c-type lysozyme gene following a gene duplication event that occurred an estimated 300 to 400 million years ago, before the divergence of birds and mammals. nih.govresearchgate.netnih.gov While they share about 40% amino acid sequence identity and a similar three-dimensional structure, their functions are distinct. nih.govnih.govresearchgate.net

Following the duplication, α-lactalbumin acquired its new function in lactose synthesis through specific amino acid substitutions that led to the loss of lysozyme's enzymatic activity. nih.govresearchgate.net Lysozyme, on the other hand, retained its original role as a bacteriolytic defensive agent, although it has been adapted for a digestive function on at least two separate occasions in evolutionary history. nih.govresearchgate.net

Phylogenetic analyses, based on amino acid sequences and gene structures, have been crucial in tracing these evolutionary paths. tandfonline.comnih.govresearchgate.net The lysozyme/α-lactalbumin family is ancient, with lysozyme's origins dating back 400 to 600 million years. nih.govresearchgate.net The mammalian lysozyme gene family has expanded through further duplications, leading to a diverse set of lysozyme-like genes with potentially novel functions. nih.govscispace.com This evolutionary diversification highlights the adaptability of this gene family to different physiological needs across the animal kingdom.

Evolutionary Divergence and Functional Specialization Research

The evolutionary history of lysozyme is a classic example of molecular adaptation, where a protein originally selected for one function has been repurposed and refined for new roles through processes like gene duplication and positive selection. Research into the evolutionary divergence of this compound reveals a fascinating story of adaptation from a primary role in innate immunity to specialized functions, including digestion.

Lysozyme is an ancient protein with origins estimated to be between 400 and 600 million years old. nih.gov It was initially a defensive agent against bacteria. nih.gov The most common type of lysozyme found in mammals is the conventional or chicken-type (c-type). nih.gov However, other distinct types exist, such as the goose-type (g-type) and invertebrate-type (i-type), which share common structural features but have no discernible amino acid sequence identity, pointing to a complex evolutionary past. nih.govfrontiersin.org

A pivotal event in the evolution of milk proteins occurred 300 to 400 million years ago when a gene duplication of the c-type lysozyme gene gave rise to the gene that now codes for alpha-lactalbumin. nih.gov Alpha-lactalbumin is a key protein in lactose synthesis and is expressed in the lactating mammary gland of most mammals. nih.gov Despite sharing about 40% amino acid sequence identity and a similar spatial structure with c-type lysozyme, alpha-lactalbumin has lost its bacteriolytic activity and acquired a new function essential for milk production. nih.govnih.gov This divergence highlights how gene duplication can provide the raw material for the evolution of new protein functions.

The evolution of lysozyme itself is marked by significant functional specialization, most notably the recruitment of lysozyme as a digestive enzyme in certain herbivorous mammals. colostate.edu Ruminants and some leaf-eating monkeys, which are foregut fermenters, rely on a large population of bacteria in their foregut to break down plant material. nih.govcolostate.edu These bacteria then become a major source of protein for the animal as they pass into the stomach. colostate.edu In these animals, lysozyme is secreted in large amounts into the stomach to efficiently digest the vast numbers of bacteria. colostate.edu This represents a striking example of convergent evolution, as this trait has evolved independently in distantly related species like cows and langur monkeys. colostate.edu

Research has shown that these gastric lysozymes have adapted to function effectively in the harsh, acidic environment of the stomach and to resist degradation by pepsin, another digestive enzyme. colostate.eduplos.org In cattle, for instance, a series of gene duplications has resulted in at least 10 lysozyme genes, with at least four being expressed in the stomach. colostate.eduresearchgate.net This expansion of the lysozyme gene family is associated with the evolution of the ruminant lifestyle. cdnsciencepub.com

In contrast to the digestive lysozymes, the lysozymes found in milk primarily retain their ancestral role as an antimicrobial defense for the neonate. animbiosci.orgpsu.edu However, the evolutionary pathways of milk lysozymes are also complex. Studies on canine lysozymes have revealed two highly divergent c-type lysozymes within the same animal: one in the milk and another in the spleen. nih.gov These two enzymes differ in their amino acid sequence by 45%. nih.gov The canine this compound is a calcium-binding lysozyme, a feature it shares with equine and donkey milk lysozymes. nih.gov This calcium-binding ability is considered an ancient characteristic of the lysozyme/alpha-lactalbumin superfamily that was lost during the evolution of most conventional lysozymes. nih.gov This suggests that the genes for calcium-binding and conventional lysozymes are paralogous, meaning they arose from a gene duplication event. nih.gov

Comparative studies across different species further illustrate this divergence. For example, the yak this compound (YML) gene shows significant sequence identity differences when compared to various cow lysozymes, indicating a divergence from stomach lysozymes before they were recruited for a digestive function. animbiosci.org

Sequence Identity of Yak this compound (YML) with Other Bovine Lysozymes. animbiosci.org
ComparisonAmino Acid Sequence Identity (%)
YML vs. Cow Lysozyme95.27%
YML vs. Cow this compound80.41%
YML vs. Yak Stomach Lysozyme69.59%

The concentration of lysozyme in milk also varies dramatically between species, reflecting different evolutionary pressures and functional requirements. Human and equine milk are particularly rich in lysozyme, whereas bovine milk contains significantly lower concentrations. cabidigitallibrary.org This variation underscores the differing importance of lysozyme's antimicrobial role in the milk of various mammals.

Reported Lysozyme Concentrations in the Milk of Different Mammals. cabidigitallibrary.orgresearchgate.netresearchgate.net
SpeciesLysozyme Concentration (mg/L or µg/mL)
Human21.39 mg/L
Horse (Mare)98.9 mg/L
Cow~1.67 µg/mL
Buffalo~3.85 µg/mL

Recombinant Expression and Protein Engineering of Milk Lysozyme

Heterologous Expression Systems for Recombinant Milk Lysozyme (B549824) Production

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, offers a scalable and controlled method for obtaining large quantities of recombinant milk lysozyme. Both microbial and mammalian cell systems have been successfully employed for this purpose.

Microbial Expression Systems (e.g., Escherichia coli, Pichia pastoris)

Microbial systems like the bacterium Escherichia coli and the yeast Pichia pastoris are popular choices for recombinant protein production due to their rapid growth, high yields, and well-established genetic tools.

Escherichia coli has been used to express various mammalian lysozymes, including those from canine milk. oup.comnih.gov In one study, a synthetic gene for canine this compound was constructed and expressed in E. coli. The resulting protein accumulated as insoluble inclusion bodies, which required solubilization and refolding to obtain the active enzyme. oup.comnih.gov Similarly, recombinant equine lysozyme has been produced in E. coli as inclusion bodies, with yields of up to 50 mg/l after purification and refolding. oup.com While E. coli can produce large quantities of protein, the formation of inclusion bodies and the need for subsequent refolding steps can be a disadvantage. In some cases, co-expression with chaperones has been shown to increase the yield of soluble, active lysozyme. oup.com

The methylotrophic yeast Pichia pastoris offers several advantages over bacterial systems, including the ability to perform post-translational modifications like disulfide bond formation, which is crucial for the proper folding and activity of many eukaryotic proteins like lysozyme. animbiosci.org This system has been successfully used to produce recombinant yak this compound. animbiosci.organimbiosci.org In this research, the enzyme was secreted into the culture medium, simplifying the purification process. The lysozyme activity of the protein produced in P. pastoris was significantly higher than that produced in E. coli, highlighting the benefits of this yeast expression system for producing functional this compound. animbiosci.org Similarly, Tibetan sheep breast lysozyme has been expressed in P. pastoris with high yields and specific activity. animbiosci.orgnih.govkoreascience.kr

Comparison of Microbial Expression Systems for Recombinant this compound
Expression SystemOrganismForm of Recombinant ProteinKey Findings/YieldsCitations
BacterialEscherichia coliInclusion bodiesUsed for canine and equine this compound; requires refolding. Yields up to 50 mg/l for equine lysozyme. oup.comnih.govoup.com
YeastPichia pastorisSecreted, solubleSuccessfully produced yak and Tibetan sheep this compound with high activity. Yields greater than 500 mg/L for Tibetan sheep lysozyme. animbiosci.organimbiosci.organimbiosci.orgnih.govkoreascience.kr

Mammalian Cell Culture Systems for this compound Expression

While microbial systems are efficient, mammalian cell culture systems are also utilized for producing recombinant proteins, particularly those requiring complex post-translational modifications for full biological activity. nih.gov These systems can more accurately replicate the natural environment for protein folding and modification. However, information specifically on the use of mammalian cell culture for the direct production of this compound for purification is less common in the available literature, with a greater focus being placed on transgenic animal models where the mammary gland itself acts as the "bioreactor."

Transgenic Animal Models for this compound Production

A groundbreaking approach for producing large quantities of functional this compound involves the creation of transgenic animals that express the lysozyme gene in their mammary glands and secrete the protein into their milk. redalyc.orgplos.org This method leverages the natural protein production capacity of the mammary gland to create "bioreactors" for valuable proteins. hep.com.cn

Mammary Gland-Specific Expression in Transgenic Mice, Goats, and Cattle

To achieve mammary gland-specific expression, the gene encoding the desired lysozyme (often human lysozyme due to its high activity) is linked to the promoter region of a milk protein gene, such as β-casein or αs1-casein. redalyc.orgscielo.br This ensures that the lysozyme is only produced during lactation and secreted into the milk, minimizing potential adverse effects on the animal. scielo.br

Transgenic mice have served as important models to validate this technology. nih.gov Studies have shown that transgenic mice carrying a bovine αs1-casein promoter linked to the human lysozyme gene successfully express high levels of active human lysozyme in their milk. nih.gove-century.us

Following successful proof-of-concept in mice, this technology has been applied to larger dairy animals. Transgenic goats have been developed that produce human lysozyme in their milk at levels approaching those found in human milk. redalyc.orgresearchgate.netnih.gov For instance, one line of transgenic goats expressed human lysozyme at an average of 270 µg/mL, which is about 68% of the concentration in human milk. redalyc.orgresearchgate.net

Transgenic cattle have also been successfully created to produce human lysozyme in their milk. plos.orgcbc.canih.gov In one study, cloned transgenic cattle expressed recombinant human lysozyme at levels up to 25.96 mg/L. plos.orgnih.gov The purified recombinant human lysozyme from this milk demonstrated physicochemical and functional properties equivalent to natural human lysozyme. plos.org

Expression Levels of Recombinant Human Lysozyme in Transgenic Animals
Animal ModelPromoter UsedExpression LevelCitations
MiceBovine αs1-casein25 to 71 µg/µl (25-71 g/L) nih.gov
MiceBovine αs1-casein-hLYZ hybrid gene locus5.35-6.06 g/L e-century.us
MiceModified human lactoferrin BAC1.20-1.76 g/L nih.govresearchgate.net
GoatsBovine αs1-casein270 ± 84 µg/mL (0.27 g/L) redalyc.orgresearchgate.net
Goatsβ-casein/β-lactoglobulinUp to 6.2 g/L nih.gov
CattleNot specifiedUp to 25.96 mg/L (0.026 g/L) plos.orgnih.gov
Bitransgenic CowGoat β-casein0.0024 mg/mL (0.0024 g/L) nih.govconicet.gov.ar

Optimization of Transgene Construct Design and Expression Levels

Researchers have experimented with various milk protein gene promoters, such as those for whey acidic protein (WAP) and β-lactoglobulin, to drive high-level expression in the mammary gland. hep.com.cnnih.govresearchgate.net The use of large genomic DNA fragments, such as those contained in Bacterial Artificial Chromosomes (BACs), has been shown to improve the level and stability of transgene expression. nih.govresearchgate.net For example, a modified human lactoferrin BAC was used to express recombinant human lysozyme in the milk of transgenic mice at high levels (1.20-1.76 g/L). nih.govresearchgate.net Another strategy involved creating a hybrid gene locus with a 50-kb bovine-αS1-casein gene segment to drive human lysozyme expression in mice, achieving levels of 5.35-6.06 g/L. e-century.us These approaches aim to provide a more natural chromosomal environment for the transgene, leading to more predictable and robust expression.

Directed Evolution and Rational Design for Functional Enhancement

Beyond simply producing the natural enzyme, protein engineering techniques are being applied to enhance the functional properties of lysozyme. creative-enzymes.com These methods fall into two main categories: directed evolution and rational design.

Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. nobelprize.org This involves generating a large library of gene variants through random mutagenesis, expressing these variants, and then screening for those with improved function. nobelprize.orgmdpi.com For example, a screening system based on a genetically encoded biosensor was developed to evolve bacteriophage T4 lysozyme, identifying variants with enhanced lytic activity. mdpi.com This powerful technique can be used to improve characteristics like thermal stability, activity in different pH conditions, or efficacy against a broader range of bacteria. creative-enzymes.com

Rational design , in contrast, uses detailed knowledge of a protein's structure and function to make specific, targeted changes to its amino acid sequence. researchgate.net The goal is to introduce mutations that are predicted to result in a desired functional improvement. For instance, rational design could be used to modify the active site of lysozyme to increase its catalytic efficiency or to alter its surface properties to improve its stability. By covalently conjugating molecules like gentisic acid to lysozyme, researchers have created dual-functional conjugates with both antibacterial and antioxidant activities. researchgate.net Another study demonstrated that human lysozyme could be redesigned to evade a potent bacterial inhibitor protein, showcasing the potential to overcome natural resistance mechanisms. nih.gov

These protein engineering strategies hold significant promise for creating novel lysozyme variants with tailored functionalities for specific applications in the food and pharmaceutical industries.

Strategies for Modifying Enzymatic Activity and Stability

The enzymatic activity and stability of lysozyme are critical for its effectiveness. Protein engineering has been employed to enhance these characteristics. One approach involves the substitution of specific amino acids to improve thermal stability. For example, in a study on T4 lysozyme, replacing tyrosine with m-chlorotyrosine at a specific position increased the melting temperature and enhanced enzymatic activity at elevated temperatures. acs.org This was attributed to the formation of a stabilizing halogen bond. acs.org

Another strategy involves creating fusion proteins. While some modifications can enhance stability, they may also impact enzymatic activity. Research on α-lactalbumin, a protein homologous to c-type lysozymes, has shown that certain mutations can increase thermal stability but may perturb enzymatic function. oup.com The stability of lysozyme is also influenced by its environment, including pH and temperature. Buffalo this compound, for instance, exhibits optimal activity at a pH of 7.5 and a temperature of 37°C and shows significant heat stability. tandfonline.com

The following table summarizes findings on modifications aimed at improving the enzymatic activity and stability of lysozyme.

Modification Strategy Target Protein Observed Effect Reference
Amino Acid Substitution (Tyrosine to m-chlorotyrosine)T4 LysozymeIncreased thermal stability and enzymatic activity at higher temperatures. acs.org
Amino Acid Substitution (Lys114 to Asn)α-LactalbuminIncreased melting temperature by over 10°C, but reduced activity. oup.com
Environmental Condition OptimizationBuffalo this compoundOptimal activity at pH 7.5 and 37°C; retained significant activity after pasteurization temperatures. tandfonline.com

Engineering for Extended Antimicrobial Spectrum (e.g., against Gram-negative bacteria)

A primary limitation of lysozyme is its relatively weak activity against Gram-negative bacteria. sci-hub.se This is due to the outer membrane of these bacteria, which contains lipopolysaccharides (LPS) that act as a barrier, preventing the enzyme from reaching its target, the peptidoglycan layer. researchgate.netnih.gov Several protein engineering strategies have been developed to overcome this limitation.

One successful approach is the creation of lysozyme-peptide fusions. By genetically attaching C-terminal hydrophobic peptides to lysozyme, its ability to permeabilize the outer membrane of Gram-negative bacteria is enhanced. researchgate.net Another method involves the chemical modification of lysozyme, such as conjugation with polysaccharides like dextran (B179266). frontiersin.org The resulting lysozyme-dextran conjugate has shown improved antimicrobial activity against Gram-negative bacteria such as E. coli. frontiersin.org This enhancement is thought to be due to the improved surfactant properties of the conjugate, which facilitate interaction with the bacterial outer membrane. frontiersin.org

Heat denaturation has also been explored as a method to enhance activity against Gram-negative bacteria. nih.gov An enzymatically inactive, heat-denatured form of hen egg white lysozyme was found to have enhanced bactericidal activity against these bacteria. nih.gov Furthermore, peptides derived from the N-terminal domain of human this compound have demonstrated potent bactericidal action against both Gram-positive and Gram-negative bacteria. nih.gov

Below is a table detailing various engineering strategies to broaden lysozyme's antimicrobial spectrum.

Engineering Strategy Target Bacterium Type Mechanism/Effect Reference
C-terminal Hydrophobic Peptide FusionGram-negative bacteriaEnhances permeabilization of the outer membrane. researchgate.net
Dextran ConjugationGram-negative bacteria (E. coli)Improves surfactant properties, facilitating interaction with the outer membrane. frontiersin.org
Heat DenaturationGram-negative bacteriaResults in an enzymatically inactive but more cationic and hydrophobic form with enhanced bactericidal activity. nih.gov
N-terminal Derived PeptidesGram-positive and Gram-negative bacteriaPeptides exhibit potent antimicrobial activity with membrane permeabilization efficacy. nih.gov

Post-Translational Modification Research and its Impact on Function (e.g., Glycosylation)

Post-translational modifications (PTMs) are crucial for the structure, function, and stability of many proteins, including this compound. nih.govscielo.br Glycosylation, the enzymatic attachment of glycans to proteins, is one of the most significant PTMs and can profoundly affect a protein's biological activity, clearance from circulation, and antigenicity. scielo.br

In milk, many proteins are glycosylated, and this modification plays a role in pathogen defense and infant development. nih.govnih.gov The glycans attached to milk proteins can act as adhesion sites for pathogens, effectively preventing them from binding to host cells. nih.gov The glycosylation of milk proteins is a dynamic process, with changes observed over the course of lactation. nih.govoup.com For example, studies on human milk have shown that the glycosylation of lactoferrin, another key antimicrobial protein, varies during the first ten days of lactation. nih.gov

Research on bovine milk proteins has identified both N-linked and O-linked glycosylation. oup.com These modifications are involved in correct protein folding, secretion, and protection from digestion. oup.com The degree of sialylation and fucosylation of bovine milk proteins has been found to be greatest in colostrum compared to mature milk. oup.com While specific research on the glycosylation of this compound itself is less detailed in the provided context, the general principles of protein glycosylation in milk suggest that it likely plays a significant role in its function and stability. The glycosylation of lysozyme can lead to more stable proteins that are more resistant to protease action and have improved charge effects and water-binding capacity. nih.gov

The table below highlights the impact of glycosylation on milk proteins.

Protein/Component Type of Glycosylation/Modification Functional Impact Reference
Milk Proteins (General)N-glycosylationStabilizes three-dimensional structure, facilitates cell-cell recognition and signaling, acts as pathogen adhesion sites. nih.gov
LactoferrinDynamic N-glycosylationChanges in glycosylation patterns during lactation, with an increase in fucosylation in mature milk, which can control biological activities like adhesion. nih.govnih.gov
Bovine Milk ProteinsN-linked and O-linked glycosylation, Sialylation, FucosylationInvolved in protein folding, secretion, and protection from digestion. Higher levels of sialylation and fucosylation in colostrum. oup.com
LysozymeGlycosylationCan produce more stable proteins with higher resistance to protease action and improved charge and water-binding capacity. nih.gov

Advanced Analytical and Characterization Methodologies in Milk Lysozyme Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy offers a powerful, non-invasive suite of tools to probe the secondary and tertiary structures of milk lysozyme (B549824), as well as conformational changes induced by environmental factors.

Circular Dichroism (CD) spectroscopy is an indispensable technique for investigating the secondary and tertiary structure of milk lysozyme. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides detailed insights into the protein's folding and conformational stability.

Far-UV CD Spectroscopy: The far-UV region (typically 190-250 nm) of the CD spectrum is dominated by the absorption of peptide bonds, making it highly sensitive to the secondary structure of the protein. For this compound, the far-UV CD spectrum characteristically displays large negative ellipticity between 215 nm and 230 nm, which is indicative of a significant α-helical content. core.ac.uk Specifically, the n → π* transition of the peptide bonds in α-helices results in two distinct negative peaks around 208 nm and 222 nm. sci-hub.se The ellipticity at 222 nm is often used as a standard measure to calculate the helical content of lysozyme. sci-hub.se Studies on canine this compound have shown that these characteristic native CD spectra are lost when the protein is fully unfolded in the presence of denaturants like guanidine (B92328) hydrochloride (GdnHCl). core.ac.ukresearchgate.net

Near-UV CD Spectroscopy: The near-UV region (250-310 nm) provides information about the tertiary structure of the protein, as it is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). core.ac.ukoup.com The near-UV CD spectrum of native canine this compound exhibits a positive peak around 295 nm, which is attributed to the specific and rigid packing of aromatic side chains. core.ac.uk Changes in the near-UV CD signal can indicate alterations in the tertiary structure, such as those occurring during thermal or chemical denaturation. nih.gov For instance, research on recombinant canine this compound confirmed that its near-UV CD spectrum was very similar to that of the authentic protein, suggesting correct folding into its native tertiary structure. oup.com

Unfolding and Refolding Studies: CD spectroscopy is frequently employed to monitor the unfolding and refolding processes of this compound. Guanidine hydrochloride (GdnHCl)-induced equilibrium unfolding studies of canine this compound, monitored by CD, have revealed a three-state mechanism involving a stable molten globule-like intermediate. core.ac.uknih.govacs.org Thermal unfolding studies of canine this compound also show changes in both far- and near-UV CD spectra, indicating alterations in both secondary and tertiary structures as the protein transitions from its native state to an intermediate and finally to an unfolded state. oup.comnih.gov These studies highlight the exceptional stability of the molten globule intermediate in canine this compound. oup.comnih.gov

Table 1: Characteristic CD Spectral Features of this compound
Spectral RegionWavelength (nm)Structural InformationTypical Observation for Native this compound
Far-UV~222 and ~208α-helical content (Secondary Structure)Negative peaks sci-hub.se
Far-UV215-230α-helical contentLarge negative ellipticity core.ac.uk
Near-UV~295Tertiary Structure (Aromatic Residue Environment)Positive peak core.ac.uk

Fluorescence spectroscopy is a highly sensitive method for probing the tertiary structure and conformational dynamics of this compound. The intrinsic fluorescence of proteins primarily arises from their aromatic amino acid residues, particularly tryptophan (Trp), which is highly sensitive to its local environment.

Probing Conformational Changes: Changes in the fluorescence emission spectrum of this compound can signify alterations in its tertiary structure. The fluorescence of tryptophan residues is particularly useful for monitoring the unfolding and refolding processes. sci-hub.se For native canine this compound, the fluorescence spectrum shows a maximum emission at around 340 nm when excited at 295 nm. core.ac.uknih.gov Upon denaturation with GdnHCl, the fluorescence spectrum changes in a two-stage manner: initially, the fluorescence intensity decreases, followed by a red shift in the emission maximum and an increase in intensity at higher denaturant concentrations. core.ac.ukresearchgate.net This behavior reflects the changing environment of the tryptophan residues as the protein unfolds. core.ac.uk

Equilibrium and Kinetic Studies: Fluorescence spectroscopy has been instrumental in studying the equilibrium and kinetic folding pathways of this compound. core.ac.uknih.govnih.gov GdnHCl-induced equilibrium unfolding transitions of canine this compound, monitored by tryptophan fluorescence, have supported a three-state unfolding mechanism, consistent with CD spectroscopy findings. core.ac.uk Kinetic refolding studies, often using stopped-flow fluorescence techniques, have helped to identify and characterize transient intermediates that form rapidly during the folding process. core.ac.uknih.gov For example, in the refolding of Ca²⁺-canine lysozyme, the total tryptophan fluorescence intensity is monitored as a function of time to dissect the individual steps of the folding process. nih.gov

Ligand Binding and Stability: This technique is also used to study the interaction of this compound with ligands and to assess its stability. For instance, the fluorescence of tryptophan has been used to compare the denaturation of mare's this compound by guanidinium (B1211019) chloride in the presence and absence of Ca²⁺, revealing that only the native state binds Ca²⁺ and that the Ca²⁺-free form is slightly more stable than that of α-lactalbumin. cambridge.org

Table 2: Fluorescence Spectroscopy Applications in this compound Research
ApplicationExperimental ApproachKey Findings
Unfolding/RefoldingMonitoring Trp fluorescence during GdnHCl denaturationReveals multi-state unfolding transitions and changes in Trp environment core.ac.ukresearchgate.net
Kinetic FoldingStopped-flow fluorescenceIdentifies burst-phase and kinetic intermediates core.ac.uknih.gov
Stability AnalysisComparing denaturation profiles with/without Ca²⁺Demonstrates the stabilizing effect of Ca²⁺ binding to the native state cambridge.org
Ligand InteractionMeasuring fluorescence quenching upon ligand additionCharacterizes binding mechanisms and parameters nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the analysis of protein secondary structure in various environments, including in milk. It works by measuring the absorption of infrared radiation by the vibrational modes of molecules. In protein analysis, the amide I band (1600–1700 cm⁻¹) is particularly informative as it is sensitive to the protein's secondary structural components.

Secondary Structure Analysis: The amide I band arises primarily from the C=O stretching vibrations of the peptide backbone. Different secondary structure elements (α-helices, β-sheets, turns, and random coils) give rise to characteristic frequencies within this region. For lysozyme, α-helical structures are associated with a peak around 1650-1658 cm⁻¹. nih.gov By using techniques like second derivative analysis and curve fitting, the percentage of each secondary structure component can be estimated. FTIR has been used to study the thermal stability of lysozyme at high concentrations, showing that changes in pH affect the native helical content and aggregation levels. nih.gov

Application in Milk Analysis: FTIR spectroscopy is widely used for the routine analysis of milk composition, including fat, protein, and lactose (B1674315). mdpi.com While standard procedures may not specifically quantify lysozyme, the technology has the potential for more advanced applications. Research has explored using FTIR to predict cheesemaking properties and has noted that while lysozyme addition itself did not significantly affect coagulation properties in one study, FTIR could be calibrated for more specific and complex analyses. nih.gov The entire FTIR spectrum of a milk sample acts as a chemical fingerprint, containing more information than just the major components. mdpi.com Studies have shown that FTIR can detect subtle changes in milk composition related to factors like housing conditions of dairy cows, indicating its sensitivity. mdpi.com

Table 3: Representative FTIR Absorption Bands for Protein Secondary Structures
Wavelength (cm⁻¹)Functional Group/VibrationSecondary Structure Association
1650-1658Amide I (C=O stretch)α-Helix nih.gov
1620-1640Amide I (C=O stretch)β-Sheet
1660-1700Amide I (C=O stretch)β-Turn
3400-3500O-H stretchPresent in various milk components fortunejournals.com
~1384C-H bendCommon signal in milk samples fortunejournals.com

UV-Vis spectroscopy is a fundamental and versatile technique used for the quantitative analysis and structural characterization of proteins, including this compound. It measures the absorption of ultraviolet and visible light by the sample.

Quantitative Analysis: The concentration of a pure protein solution can be determined using its absorbance at 280 nm. This absorption is due to the presence of aromatic amino acid residues, primarily tryptophan and tyrosine. sci-hub.senih.gov The Beer-Lambert law is applied, using a known molar extinction coefficient for the protein. For hen egg white lysozyme, a molar extinction coefficient of 38,940 M⁻¹ cm⁻¹ is used. nih.gov This method is a standard procedure for determining lysozyme concentration before conducting other experiments. nih.gov

Structural Information: The UV-Vis spectrum of lysozyme also provides structural information. A strong absorption peak near 200 nm reflects the conformation of the protein's peptide backbone, while the weaker peak around 280 nm is characteristic of the aromatic residues. sci-hub.se Changes in the absorption spectrum can indicate complex formation between the protein and a ligand or conformational alterations. For example, the interaction of lysozyme with safranal (B46814) was evidenced by changes in the UV-Vis spectrum, indicating the formation of a ground-state complex. nih.gov

Enzymatic Activity Assays: UV-Vis spectrophotometry is also the basis for the most common method of measuring lysozyme's enzymatic activity. The lytic activity of lysozyme is typically assayed by monitoring the decrease in turbidity of a suspension of bacterial cell walls, such as from Micrococcus luteus (formerly Micrococcus lysodeikticus). acs.orgtandfonline.com The change in absorbance, measured at a specific wavelength (e.g., 450 nm), over time is proportional to the enzyme's activity. tandfonline.comtandfonline.com

Table 4: Applications of UV-Vis Spectroscopy in Lysozyme Research
WavelengthApplicationPrinciple
~280 nmProtein QuantificationAbsorbance by aromatic amino acids (Trp, Tyr) sci-hub.senih.gov
~200 nmSecondary StructureAbsorbance by peptide backbone sci-hub.se
450 nmEnzymatic Activity AssayMeasures decrease in turbidity of bacterial suspension tandfonline.comtandfonline.com
200-400 nmLigand Binding StudiesDetects changes in absorbance upon complex formation nih.gov

Chromatographic and Electrophoretic Techniques for Purification and Purity Assessment

Chromatographic and electrophoretic methods are essential for the isolation of this compound from complex biological matrices and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification, quantification, and purity assessment of this compound. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Purification and Quantification: Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of milk proteins. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid. acs.org Proteins are separated based on their hydrophobicity. This method has been successfully applied to quantify lysozyme content in human and jenny milk. acs.orgvup.skresearchgate.net

Detection Methods:

HPLC with UV Detection (HPLC-UV): This is a common detection method where the absorbance of the eluate is monitored at a specific wavelength. For proteins, detection is often performed at 280 nm (due to aromatic residues) or around 214-227 nm (due to peptide bonds). vup.skresearchgate.net Studies have shown that HPLC-UV at 280 nm provides a valid and accurate method for quantifying lysozyme in jenny milk, offering an alternative to more complex methods. vup.skresearchgate.net

HPLC with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and selectivity by exciting the protein at a specific wavelength (e.g., 280 nm) and measuring the emission at another (e.g., 350 nm), corresponding to tryptophan fluorescence. vup.sk A comparison of UV and fluorescence detection for lysozyme in jenny milk found that both methods were highly accurate, with recoveries of 98.2% for UV (280 nm) and 99.6% for FLD. vup.sk

Method Validation: HPLC methods for lysozyme quantification are typically validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and quantification) to ensure reliable results. vup.skresearchgate.net International standards, such as ISO 27105:2016, specify HPLC methods for the determination of hen's egg white lysozyme content in milk and cheese. lvs.lv

Table 5: Comparison of HPLC Detection Methods for this compound
ParameterHPLC-UV (280 nm)HPLC-FLD (Ex: 280 nm, Em: 350 nm)
Principle Absorbance of aromatic amino acidsIntrinsic fluorescence of tryptophan
Sensitivity GoodHigh
Selectivity ModerateHigh
Accuracy (Recovery) 98.2% ± 1.2% (in jenny milk) vup.sk99.6% ± 0.8% (in jenny milk) vup.sk
Application Routine quantification vup.skresearchgate.netSensitive and accurate quantification vup.sk

Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation and molecular weight determination of proteins, including this compound. In this method, the protein mixture is treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the anode, with their separation based primarily on molecular size.

In the analysis of this compound, SDS-PAGE is frequently employed to assess the purity of the enzyme after various purification steps. nih.gov For instance, after purification procedures such as ion-exchange and size-exclusion chromatography, buffalo this compound has been shown to migrate as a single band on an SDS-PAGE gel, confirming its homogeneity. nih.gov The molecular weight of this compound from different species has been determined using this technique. For example, buffalo this compound has a molecular weight of approximately 16 kDa as determined by SDS-PAGE. nih.gov Similarly, recombinant yak this compound expressed in E. coli and P. pastoris showed molecular masses ranging from 14.66 kDa to 16.54 kDa. animbiosci.organimbiosci.org In studies involving transgenic mice expressing human lysozyme in their milk, SDS-PAGE analysis revealed a distinct band at approximately 16 kDa, corresponding to the molecular weight of human lysozyme. e-century.us

The concentration of the polyacrylamide gel can be varied to optimize the resolution of proteins of different sizes. For this compound analysis, separating gels with a concentration of 15% (v/v) are commonly used, often in conjunction with a 5% (v/v) stacking gel to ensure sharp bands. animbiosci.org Following electrophoresis, the protein bands are visualized by staining with dyes such as Coomassie Brilliant Blue R-250 or by silver staining for higher sensitivity. animbiosci.orgnih.gov

Table 1: Molecular Weight of this compound from Various Sources Determined by SDS-PAGE

Species/SourceMolecular Weight (kDa)Reference
Buffalo16 nih.gov
Yak (recombinant)14.66 - 16.54 animbiosci.organimbiosci.org
Human (recombinant in transgenic mouse milk)~16 e-century.us
Human (natural)~14.7 plos.org

Mass Spectrometry for Molecular Characterization

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com It is extensively used for the identification, quantification, and characterization of proteins, including this compound. mdpi.comnih.gov

In the context of this compound research, LC-MS is employed to analyze complex mixtures of proteins and peptides. nih.govresearchgate.net The liquid chromatography component, often reversed-phase high-performance liquid chromatography (RP-HPLC), separates the components of the sample based on their physicochemical properties, such as hydrophobicity. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. mdpi.com

LC-MS has been utilized to quantify the lysozyme content in human milk, with studies reporting concentrations ranging from 29 to 96 µg/mL. nih.gov The technique can also be used for peptide mapping and protein identification. After enzymatic digestion of the purified lysozyme, the resulting peptides are separated by LC and analyzed by MS/MS (tandem mass spectrometry). nih.govresearchgate.net The fragmentation patterns of the peptides provide sequence information that can be used to identify the protein by searching protein databases. researchgate.net For instance, LC-MS analysis of purified lysozyme from Bacillus subtilis identified peptides related to its enzymatic and bactericidal activities. mdpi.com

Table 3: Applications of LC-MS in this compound Research

ApplicationDescriptionReference
QuantificationDetermination of lysozyme concentration in milk samples. nih.gov
Protein IdentificationIdentification of lysozyme based on the mass of its constituent peptides after enzymatic digestion. researchgate.net
Peptide MappingCharacterization of the peptide fragments of lysozyme to confirm its identity and sequence. nih.gov
Purity AssessmentAnalysis of the purity of lysozyme preparations. mdpi.com

Immunocapture Mass Spectrometry

Immunocapture mass spectrometry combines the specificity of immunoassays with the sensitivity and accuracy of mass spectrometry for the detection and quantification of specific proteins like lysozyme in complex matrices such as cheese. researchgate.net This method utilizes antibodies specific to lysozyme to isolate it from the sample before mass spectrometric analysis. researchgate.net

The process typically involves incubating the sample extract with magnetic particles that have been coated with a monoclonal antibody directed against lysozyme. researchgate.net The antibody-coated particles selectively bind to the lysozyme present in the sample. After a washing step to remove non-specifically bound components, the captured lysozyme is eluted and analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). researchgate.net

This technique offers a reliable, sensitive, and specific method for detecting lysozyme in food products. researchgate.net It has been successfully applied to distinguish between cheese samples produced with and without the addition of lysozyme, which is used as a preservative. researchgate.net The limit of detection for this method in cheese has been reported to be approximately 5 mg/kg. researchgate.net The high specificity of the immunocapture step allows for the analysis of lysozyme even in complex food matrices, making it a valuable tool for food analysis and allergen detection. researchgate.net

Surface-Enhanced Mass Spectrometry

Surface-Enhanced Laser Desorption/Ionization (SELDI) is a variation of MALDI-TOF mass spectrometry that is particularly useful for the analysis of protein mixtures and the discovery of biomarkers. wikipedia.orgscribd.com In SELDI, the sample is applied to a surface that is chemically modified to selectively capture proteins based on their physicochemical properties, such as hydrophobicity, hydrophilicity, or charge. scispace.com

This technique, often referred to as SELDI-TOF-MS, combines surface-enhanced affinity capture with mass spectrometry. wikipedia.org The modified surface, often in the form of a "ProteinChip" array, acts as a solid-phase extraction medium, allowing for the purification and concentration of specific proteins from complex biological samples like serum or urine. scispace.comnih.gov After washing away unbound proteins, the retained proteins are co-crystallized with a matrix and analyzed by TOF mass spectrometry. scispace.com

While direct applications of SELDI specifically to this compound are not extensively detailed in the provided context, the principles of the technique are highly relevant to its study. Given its ability to analyze low-molecular-weight proteins (<20 kDa) with high sensitivity, SELDI-TOF-MS is well-suited for the analysis of lysozyme (approx. 14-16 kDa). nih.govanimbiosci.orgplos.orgnih.gov The technology has been used to define salivary proteomic profiles, which include enzymes like lysozyme. nih.gov The ability to use different chip surfaces (e.g., anionic, cationic) allows for the selective capture of proteins based on their charge, a property that is distinct for lysozyme with its high isoelectric point. plos.orgcolby.eduscispace.com

Enzyme Activity Assays and Kinetic Measurements

The enzymatic activity of lysozyme is most commonly determined by measuring its lytic effect on a bacterial substrate, typically the cell walls of Micrococcus luteus (formerly Micrococcus lysodeikticus). tandfonline.commdpi.com This is often done using a turbidimetric assay, where the decrease in the turbidity of a bacterial suspension is monitored over time as the lysozyme hydrolyzes the peptidoglycan in the bacterial cell walls. nih.govmdpi.com The change in absorbance, usually at a wavelength of 450 nm, is proportional to the enzyme's activity. nih.govtandfonline.com One unit of lysozyme activity is often defined as the amount of enzyme that causes a specific change in absorbance per minute under defined conditions of pH, temperature, and substrate concentration. tandfonline.com

Kinetic studies of this compound provide insights into its folding and unfolding mechanisms, as well as its stability. nih.govacs.org These studies often involve monitoring changes in the protein's fluorescence or circular dichroism (CD) spectra in response to denaturants like guanidine hydrochloride (GdnHCl) or changes in temperature. nih.govcore.ac.uk

For example, studies on canine this compound have shown that its refolding kinetics can be complex, involving the formation of intermediate states. nih.govcore.ac.uk The refolding of apo-canine lysozyme, monitored by stopped-flow fluorescence, is characterized by a rapid decrease in fluorescence intensity followed by a monoexponential increase with a rate constant (k) of 3.6 s⁻¹. nih.gov The folding and unfolding kinetics of both the apo (calcium-free) and holo (calcium-bound) forms of canine this compound have been investigated, revealing that the protein undergoes a three-state unfolding process involving a stable molten globule intermediate. acs.orgnih.gov

The enzymatic activity of lysozyme is influenced by factors such as pH and temperature. For buffalo this compound, the optimal activity has been observed at a pH of 7.5 and a temperature of 37°C. tandfonline.com The activity is not significantly affected by pasteurization temperatures, but is reduced at higher temperatures. tandfonline.com

Table 4: Kinetic Parameters and Optimal Conditions for this compound Activity

ParameterValue/ConditionSpecies/SourceReference
Optimal pH7.5Buffalo tandfonline.com
Optimal Temperature37°CBuffalo tandfonline.com
Refolding Rate Constant (k)3.6 s⁻¹Canine (apo-form) nih.gov
Unfolding MechanismThree-state with molten globule intermediateCanine acs.orgnih.gov
Substrate for Activity AssayMicrococcus luteusGeneral tandfonline.commdpi.com

Turbidimetric Assay for Lytic Activity

A fundamental method for quantifying the enzymatic prowess of this compound is the turbidimetric assay. This technique is a widely adopted and suitable method for evaluating the lytic activity of lysozyme. mdpi.com The assay's principle is based on the ability of lysozyme to lyse the cell walls of specific bacteria, most commonly Micrococcus lysodeikticus (also known as Micrococcus luteus). mdpi.comnih.gov This lytic action results in a decrease in the turbidity of a bacterial suspension, which can be monitored spectrophotometrically over time.

The assay involves incubating the lysozyme sample with a suspension of M. lysodeikticus cells in a suitable buffer, such as potassium phosphate (B84403) buffer, often at a specific pH and temperature (e.g., pH 6.24 at 25°C). nih.govplos.org The rate of decrease in absorbance, typically measured at a wavelength of 450 nm, is directly proportional to the enzymatic activity of the lysozyme. nih.govplos.org One unit of lysozyme activity is often defined as the amount of enzyme that causes a specific change in absorbance per minute under defined conditions.

Research utilizing this assay has been crucial for comparing the bioactivity of lysozymes from different sources. For instance, studies on recombinant human lysozyme (rHLZ) produced in the milk of transgenic cattle have used the turbidimetric assay to compare its activity against commercial human this compound (HLZ) and hen egg white lysozyme (HEWL). The results demonstrated that the lytic activity of rHLZ against Micrococcus lysodeikticus was similar to that of native human lysozyme and significantly higher than that of HEWL. nih.gov

Table 1: Comparative Lytic Activity of Lysozymes Determined by Turbidimetric Assay

Lysozyme Type Source Relative Lytic Activity
Recombinant Human Lysozyme (rHLZ) Milk of Transgenic Cattle ~2-3 times higher than HEWL
Purified Human Lysozyme (HLZ) Human Milk Similar to rHLZ
Hen Egg White Lysozyme (HEWL) Commercial Baseline

Data sourced from studies comparing the lytic activity of different lysozymes against Micrococcus lysodeikticus. nih.gov

The turbidimetric assay remains a cornerstone in lysozyme research due to its simplicity, reproducibility, and direct correlation with the enzyme's primary biological function. mdpi.comnih.gov

Stopped-Flow Kinetic Measurements

To investigate the rapid conformational changes that occur during protein folding and unfolding, researchers employ stopped-flow kinetic measurements. This technique allows for the observation of fast reactions in solution on a millisecond timescale. acs.orgcore.ac.uk In the context of this compound research, stopped-flow methods, often coupled with circular dichroism (CD) or fluorescence spectroscopy, have been instrumental in elucidating the folding pathways of canine this compound. acs.orgcore.ac.ukacs.org

The experimental setup involves rapidly mixing a solution of the unfolded protein (e.g., in a high concentration of a denaturant like guanidine hydrochloride, GdnHCl) with a refolding buffer. researchgate.net The subsequent changes in the spectroscopic signal are monitored over time. acs.orgcore.ac.uk Tryptophan fluorescence is a particularly useful probe, as the emission spectrum of tryptophan residues is highly sensitive to the local environment, changing as the protein folds. acs.orgnih.gov

Studies on canine this compound have used stopped-flow fluorescence and CD to monitor refolding kinetics. These experiments revealed a multi-step folding process involving at least two kinetic intermediates. acs.org A "burst-phase" intermediate forms within the dead time of the instrument (typically a few milliseconds), followed by the accumulation of a second intermediate, before the final native structure is achieved. acs.org The kinetics can be described by fitting the data to exponential equations, yielding rate constants for each phase of the folding process. core.ac.uk

Table 2: Kinetic Parameters of Canine this compound Refolding

Measurement Technique Observed Phenomenon Kinetic Phase Apparent Rate Constant (k)
Stopped-Flow CD (222 nm) Ellipticity Overshoot Fast Phase 22 s⁻¹
Stopped-Flow Fluorescence (~350 nm) Multi-phasic decay Multiple exponential terms Data involves multiple rate constants representing complex kinetics. core.ac.ukresearchgate.net

Kinetic data derived from stopped-flow experiments initiating refolding of canine this compound via a GdnHCl concentration jump. acs.orgresearchgate.net

These advanced kinetic measurements provide deep insights into the molecular mechanisms and transient states that are critical for the protein to attain its functional, three-dimensional structure. acs.orgnih.gov

Advanced Imaging and Diffraction Techniques

Visualizing the precise three-dimensional arrangement of atoms in this compound is paramount for understanding its function. High-resolution imaging and diffraction methods provide this critical structural information.

X-ray Diffraction and Crystallography for Atomic Resolution Structure

X-ray crystallography is the preeminent technique for determining the high-resolution, three-dimensional structure of proteins. researchgate.net The method involves irradiating a protein crystal with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides information about the electron density within the crystal, which is then used to build an atomic model of the molecule. nih.gov

The quality of a crystal structure is often described by its resolution, measured in angstroms (Å), which indicates the smallest distance at which two atoms can be distinguished. mdpi.com A lower number signifies a higher resolution. For example, the crystal structure of canine this compound (apo-type) has been determined to a resolution of 1.85 Å. rcsb.org The accuracy of the final model is also assessed by parameters such as the R-value and R-free. rcsb.org

The atomic model derived from X-ray crystallography reveals the precise folding of the polypeptide chain, the location of secondary structure elements (α-helices and β-sheets), and the spatial arrangement of amino acid side chains, particularly those in the active site. researchgate.netnih.gov This structural information is invaluable for understanding how lysozyme binds to its substrate and catalyzes the hydrolysis of bacterial cell walls. The first enzyme structure ever determined was that of hen egg-white lysozyme, highlighting the historical importance of this technique in enzymology. nih.gov

Table 3: Crystallographic Data for Canine this compound

Parameter Value
PDB ID 1QQY
Method X-RAY DIFFRACTION
Resolution 1.85 Å
R-Value Work 0.178
R-Value Free 0.215

Data for the apo-type crystal structure of canine this compound. rcsb.org

Molecular Modeling and Computational Biology Approaches

In concert with experimental techniques, computational methods provide powerful tools for predicting and analyzing the structure and dynamics of this compound.

Homology Modeling and Molecular Dynamics Simulations

When an experimentally determined structure is not available, homology modeling can be used to generate a three-dimensional model of a target protein. researchgate.netinnspub.net This method relies on the principle that proteins with similar amino acid sequences adopt similar structures. The process involves identifying a known protein structure (a template) that is homologous to the target sequence and using it to build a model of the target protein. researchgate.netarxiv.org For bovine this compound, models have been generated using templates with high sequence identity (almost 82%), resulting in plausible structures. researchgate.net The quality of these models is assessed using various stereochemical checks, such as Ramachandran plots. innspub.net

While homology modeling provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein over time. arxiv.orgnih.gov MD simulations model the physical movements of every atom in the protein, revealing information about its flexibility, conformational changes, and interactions with other molecules. nih.gov In lysozyme research, MD simulations have been used to refine homology models and to study the binding of substrates, providing a detailed, atomic-level description of the protein's active site and its dynamic nature. nih.govplos.org

Structure-Function Relationship Predictions

A primary goal of structural and computational biology is to understand the relationship between a protein's structure and its function. For this compound, the three-dimensional structure is key to its bacteriolytic activity. animbiosci.orglongdom.org The active site of c-type lysozymes, including those from milk, contains critical glutamic acid and aspartic acid residues that act as the catalytic duo for hydrolyzing peptidoglycan. animbiosci.org

Structural analysis, whether from crystallography or modeling, allows for the precise identification of these active site residues. animbiosci.org Furthermore, it helps explain the functional effects of other structural features. For example, the crystallographic structure of canine this compound helped to explain the extraordinary stability of its molten globule intermediate state, attributing it to stronger protection around an aromatic cluster due to a specific histidine residue. rcsb.org Computational studies, such as molecular docking simulations, can predict how substrates like N-acetylglucosamine trimers, (NAG)₃, bind to the active site cleft and can be used to calculate binding energies, offering further insight into the enzyme's catalytic efficiency and substrate specificity. plos.org These predictive approaches are crucial for understanding how variations in the amino acid sequence among different lysozymes translate into differences in their stability and enzymatic function. longdom.org

Microbiological Assays for Antimicrobial Efficacy

The evaluation of the antimicrobial properties of this compound is fundamental to understanding its biological function and potential applications. Researchers employ a variety of microbiological assays to quantify its effectiveness against different microorganisms. These methods range from traditional culture-based techniques that measure direct inhibition to advanced sequencing technologies that analyze shifts in entire microbial communities.

Disk Diffusion and Growth Inhibition Assays

Disk diffusion and growth inhibition assays are foundational methods for assessing the antimicrobial efficacy of this compound. These techniques provide direct, quantifiable evidence of lysozyme's ability to hinder or prevent microbial proliferation.

The disk diffusion method is a widely used qualitative or semi-quantitative assay. It involves placing a sterile filter paper disk, impregnated with a specific concentration of lysozyme, onto an agar (B569324) plate that has been uniformly inoculated with a target microorganism. tandfonline.comnih.gov As the lysozyme diffuses from the disk into the agar, it creates a concentration gradient. If the lysozyme is effective against the bacterium, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented. tandfonline.comresearchgate.net The diameter of this zone is measured to determine the extent of the antimicrobial activity; a larger diameter generally indicates greater susceptibility of the microorganism to the lysozyme. tandfonline.comtandfonline.com For instance, studies on buffalo this compound have used this method to test its activity against bacteria like Micrococcus luteus and E. coli. tandfonline.comtandfonline.com Similarly, the inhibitory effects of camel milk, which contains lysozyme, have been demonstrated against pathogens such as Clostridium perfringens and Staphylococcus aureus, with inhibition zones ranging from 13.5 mm to 22.0 mm. researchgate.netnih.gov

Growth inhibition assays , such as the broth micro-dilution method, are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. scitepress.org This method involves preparing a series of dilutions of lysozyme in a liquid growth medium in a 96-well microplate. scitepress.org Each well is then inoculated with a standardized number of bacteria. After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. scitepress.org The lowest lysozyme concentration that results in no visible growth is recorded as the MIC. scitepress.org This approach provides a precise measure of the potency of lysozyme against specific bacterial strains. Research has shown that modifications to lysozyme, such as through heat treatment, can lower its MIC against certain bacteria, thereby enhancing its antimicrobial spectrum. scitepress.org However, some studies have noted that native lysozyme may show no growth inhibition against certain strains, such as some S. aureus isolated from raw milk, even at concentrations up to 5.0 mg/ml. researchgate.net

Interactive Table 1: Research Findings from Disk Diffusion and Growth Inhibition Assays for this compound

Lysozyme Source/TypeTarget Microorganism(s)Assay TypeKey FindingsReference(s)
Buffalo this compoundMicrococcus luteus, Escherichia coliDisk DiffusionDemonstrated zones of complete inhibition, confirming antibacterial activity. tandfonline.comtandfonline.com
Camel Milk (containing lysozyme)C. perfringens, S. aureus, S. dysenteriaeDisk DiffusionInhibition zones averaged 15 mm. Milk with higher lysozyme content showed greater inhibition. researchgate.netnih.gov
Donkey Milk (condensed)B. megaterium, B. mojavensis, C. michiganensisDisk DiffusionInhibitory activity was comparable to ampicillin (B1664943) and kanamycin (B1662678) and higher than a commercial formula. researchgate.netnih.gov
Hen Egg White Lysozyme (Modified)S. aureus, B. cereus, E. coli, S. TyphimuriumMicro-dilution (MIC)Heat modification at 90°C decreased the MIC against Gram-positive bacteria by up to 2-fold and improved the spectrum against Gram-negative bacteria. scitepress.org
Hen Egg White Lysozyme (Native)Staphylococcus aureus (from raw milk)Growth InhibitionNo growth inhibition was observed at concentrations up to 5.0 mg/ml. researchgate.net

Next-Generation Sequencing for Microbiota Analysis (e.g., 16S rRNA gene sequencing)

Beyond assessing the effect of this compound on individual bacterial species, advanced methodologies like Next-Generation Sequencing (NGS) allow for a comprehensive analysis of its impact on complex microbial communities. ucdavis.edu A prominent NGS technique used in this field is 16S rRNA gene sequencing , which profiles the bacterial diversity and composition of a sample. asm.org

The 16S ribosomal RNA (rRNA) gene is an ideal target for this analysis because it is present in all bacteria and contains both highly conserved regions, useful for designing universal primers, and variable regions that provide species-specific signatures. asm.orgnih.gov The process involves extracting total DNA from a sample (e.g., milk, fecal matter), amplifying the variable regions of the 16S rRNA gene using PCR, and then sequencing these amplicons on a high-throughput platform. asm.orgfrontiersin.org The resulting sequences are clustered into Operational Taxonomic Units (OTUs) and compared against reference databases to identify the different types of bacteria present and their relative abundances. frontiersin.orgresearchgate.net

This powerful approach has been instrumental in revealing how lysozyme shapes microbial ecosystems. A key study used pigs as a model to investigate the effects of consuming milk from transgenic goats that express human lysozyme (hLZ). asm.orgnih.gov Fecal microbiota analysis via 16S rRNA sequencing showed significant shifts in the gut microbiome of pigs fed hLZ-rich milk compared to a control group. asm.orgresearchgate.net Specifically, there was a significant decrease in the phylum Firmicutes and a corresponding increase in the phylum Bacteroidetes over the 14-day feeding period. asm.orgnih.gov At a finer taxonomic level, the consumption of lysozyme-rich milk led to an increase in bacteria associated with gut health, such as Bifidobacteriaceae and Lactobacillaceae, and a decrease in potentially pathogenic groups like Streptococcaceae and Mycobacteriaceae. asm.orgresearchgate.net

NGS has also been applied to analyze the native microbiota of milk itself. In studies comparing raw milk from regular goats with that from transgenic hLZ-producing goats, 16S rRNA sequencing revealed that while the microbial populations were similar in early and mid-lactation, significant differences emerged in late lactation. ucdavis.edunih.gov The milk containing human lysozyme showed a notable elevation of families such as Bacillaceae and Clostridiaceae. ucdavis.edunih.gov These findings demonstrate that a single bioactive protein like lysozyme can significantly alter the composition of a microbial community, highlighting its role in modulating complex microbiomes. asm.org

Interactive Table 2: Research Findings from 16S rRNA Gene Sequencing in this compound Studies

Study ModelLysozyme SourceSample TypeKey Microbiota Changes ObservedConclusionReference(s)
Young PigsMilk from transgenic goats expressing human lysozyme (hLZ)Fecal MatterDecrease in Firmicutes (Clostridia); Increase in Bacteroidetes. Increase in Bifidobacteriaceae and Lactobacillaceae; Decrease in Mycobacteriaceae and Streptococcaceae.A single bioactive dietary component (lysozyme) can significantly alter the gut microbiome composition toward a healthier profile. asm.orgresearchgate.netnih.govresearchgate.net
Transgenic GoatsEndogenously expressed human lysozyme (hLZ) in milkRaw Goat MilkAt late lactation, hLZ milk had significantly higher abundance of Bacillaceae, Alicyclobacillaceae, Clostridiaceae, and Halomonadaceae compared to control milk.Lysozyme influences the bacterial population directly within the raw milk, with effects varying by lactation stage. ucdavis.edunih.gov
Dairy CowsNaturally occurring lysozymeMilkAnalysis of milk microbiota in healthy and inflamed mammary glands revealed associations between bacterial DNA presence (e.g., Enhydrobacter, Corynebacterium) and udder health status.NGS can detect complex microbiota in milk, and lysozyme activity is a factor in the overall microbial profile related to udder health. frontiersin.org

Biotechnological Research and Advanced Applied Systems for Milk Lysozyme

Enzyme Immobilization Methodologies for Enhanced Stability and Reusability

Enzyme immobilization confines milk lysozyme (B549824) to a solid support or matrix, which can significantly improve its operational stability against changes in temperature and pH. byu.edu This process not only allows for the repeated use of the enzyme, thereby reducing costs, but also simplifies downstream processing by enabling easy separation of the enzyme from the product. nih.govnih.gov Various methodologies have been explored to immobilize lysozyme, each with distinct advantages and mechanisms.

Adsorption is a common immobilization method that relies on weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and ionic interactions, between the enzyme and the surface of an insoluble carrier. youtube.comresearchgate.net This technique is generally simple and cost-effective, often with minimal impact on the enzyme's conformational structure.

Researchers have successfully immobilized lysozyme using a unique silane-based adsorbent material functionalized with sulphonyl groups. nih.gov In this batch adsorption process, the optimal pH for maximum adsorption was found to be 7.0, with equilibrium being reached within three hours. nih.gov The process followed a pseudo-second-order kinetic model, and the Sips isotherm model best described the adsorption behavior, indicating a maximum adsorption capacity of 37.68 mg/g. nih.gov Thermodynamic analysis revealed the process to be spontaneous and exothermic. Importantly, the adsorbent demonstrated good reusability, maintaining its regeneration capability for over six cycles in an acidic medium. nih.gov

Another approach involves the use of dye-ligand affinity nanofiber membranes. A study utilizing a polyacrylonitrile (PAN) nanofiber membrane modified with ethylenediamine (EDA) and Cibacron Blue F3GA dye showed effective lysozyme adsorption. mdpi.com The maximum binding capacity was achieved at a pH of 7.5, reaching approximately 262.93 mg/g. The adsorption process was spontaneous and fit the Langmuir isotherm model well. The pseudo-second-order kinetic model was also favorable for describing the adsorption rate. The membrane demonstrated high reusability, showing promising efficiency even after five cycles. mdpi.com

Immobilized Metal Affinity Chromatography (IMAC) has also been explored as a carrier for lysozyme adsorption. Using chitosan-coated silica beads activated with glutaraldehyde and charged with copper ions (Cu2+), researchers found that lysozyme adsorption was highly dependent on pH. researchgate.net The optimal adsorption capacity was observed at pH 7 with a low ionic strength (0.01), highlighting the influence of electrostatic interactions between the positively charged lysozyme (below its isoelectric point of ~11) and the adsorbent surface. researchgate.net

Interactive Data Table: Adsorption-Based Immobilization of Lysozyme

Carrier Material Optimal pH Max. Adsorption Capacity Kinetic Model Isotherm Model Reusability
Sulphonyl-functionalized silane 7.0 37.68 mg/g Pseudo-second-order Sips >6 cycles
Dye-ligand nanofiber membrane 7.5 ~262.93 mg/g Pseudo-second-order Langmuir 5 cycles

Covalent binding involves the formation of strong, stable chemical bonds between the functional groups of the enzyme and a carrier matrix. youtube.com This method typically results in very low enzyme leakage and enhanced stability. youtube.combyu.edu However, it carries the risk of altering the enzyme's three-dimensional structure, potentially affecting its active site and reducing its activity if not performed under optimal conditions. youtube.comnih.gov

One study demonstrated the covalent attachment of lysozyme to polystyrene resin beads via its sole histidine residue (His-15) using peptide spacers of varying lengths. The highest hydrolytic activity was achieved with a spacer composed of three 6-aminocaproic acid units, yielding an activity of 2736 U/g of resin. researchgate.net Another novel method identified the covalent immobilization of lysozyme on a polymeric agarose matrix, which provided antibacterial action against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria while preventing enzyme leakage. researchgate.net

Further research has shown that chemical modification of lysozyme with agents like benzaldehyde prior to covalent immobilization can enhance its ability to adsorb bacterial lipopolysaccharides (endotoxins) without compromising its bacteriolytic activity. researchgate.net This dual-functionality makes such materials promising for medical applications, such as the extracorporeal treatment of sepsis. researchgate.net The immobilization is often achieved by reacting the amino groups of the enzyme with aldehyde groups introduced onto the carrier surface. nih.gov

Cross-linking strategies create insoluble, carrier-free enzyme macroparticles. This is achieved by forming intermolecular covalent bonds between enzyme molecules using a bi- or multifunctional reagent, most commonly glutaraldehyde. nih.gov

Cross-Linked Enzyme Aggregates (CLEA) are produced by precipitating the enzyme from an aqueous solution to form physical aggregates, which are then covalently cross-linked. researchgate.net This method is simple, cost-effective, and can lead to highly stable biocatalysts with high enzyme loading. researchgate.net The process often involves adding salts, organic solvents, or non-ionic polymers to induce precipitation. researchgate.net A key factor in successful CLEA formation is the presence of sufficient reactive surface lysine (B10760008) residues to interact with the cross-linker. nih.gov If the target enzyme lacks these, a proteic feeder rich in lysine, such as bovine serum albumin (BSA), can be co-aggregated with the enzyme to facilitate cross-linking. nih.govresearchgate.net

Cross-Linked Enzyme Crystals (CLEC) involve growing enzyme crystals from a concentrated solution and then cross-linking them. While this method can result in highly robust and stable biocatalysts, it requires a laborious and often difficult protein crystallization step. researchgate.net

While specific studies focusing exclusively on CLEA or CLEC of milk lysozyme are not extensively detailed in the reviewed literature, the principles are broadly applicable. The high stability of these aggregates against heat, organic solvents, and proteolysis makes them a promising avenue for developing robust this compound preparations. researchgate.netresearchgate.net

Entrapment and microencapsulation involve physically confining the enzyme within the porous matrix of a polymer or membrane without direct chemical bonding to the support. nih.govnih.gov This method generally preserves the native conformation of the enzyme, as it does not involve chemical modification. nih.gov

A study on the entrapment of lysozyme in poly(d,l-lactide-co-glycolide) (PLG) microspheres using a double emulsion method highlighted the critical influence of preparation conditions on the enzyme's retained biological activity (RBA). nih.gov It was found that increasing the PLG concentration in the organic phase improved both the entrapment efficiency and the RBA. Conversely, a high concentration of lysozyme in the inner water phase led to a decrease in entrapment efficiency. nih.gov The RBA of the encapsulated lysozyme varied significantly, from 30% to 80%, depending on the specific process parameters used, underscoring the need to optimize the procedure to maintain enzyme function. nih.gov

The development of advanced materials has opened new possibilities for enzyme immobilization. Novel carrier systems are sought for their high surface area, tunable porosity, and functionalizable surfaces, which can lead to superior enzyme loading and stability. psu.edu

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their ultrahigh surface areas and tunable pore sizes make them ideal candidates for enzyme immobilization. researchgate.net Laccase, for example, has been successfully integrated with MOFs to create biocomposites with enhanced stability and recyclability for applications in bioremediation and biosensing. researchgate.net While specific applications for this compound are still emerging, the properties of MOFs suggest they could be a highly effective platform.

Nanofibers , produced via techniques like electrospinning, offer an excellent substrate for immobilization due to their exceptionally large surface-area-to-volume ratio. byu.edunih.gov These materials can be functionalized for covalent enzyme attachment, leading to high efficiency and stability. nih.gov As seen in adsorption studies, modified nanofibers have already proven effective as supports for this compound. mdpi.com

Functionalization and Modification for Enhanced Properties

Beyond immobilization, the direct functionalization or chemical modification of this compound itself is a powerful strategy to enhance its intrinsic properties or introduce new ones. Research has focused on improving its antimicrobial spectrum, particularly against Gram-negative bacteria, which are typically resistant to lysozyme due to their protective outer membrane.

Specific modifications of lysozyme can induce its oligomerization, forming dimers and other larger structures. nih.gov Thermal modification, including the use of microwave fields, has been shown to be effective in creating these oligomers. nih.gov These modified forms exhibit changes in their physicochemical properties, such as increased surface hydrophobicity, and show greatly improved antimicrobial action against Gram-negative bacteria. nih.govresearchgate.net Microwave-assisted modification has the added benefits of being faster and yielding preparations with 100% solubility, compared to the 50-80% solubility seen with conventional thermal methods. nih.gov

Enzymatic hydrolysis is another modification technique. Using proteolytic enzymes like pepsin or trypsin under controlled conditions can generate bioactive peptide fractions from lysozyme. mdpi.com These modified preparations, composed of monomeric and peptide fractions, exhibit high surface hydrophobicity. This increased hydrophobicity is believed to enhance the molecule's ability to interact with and disrupt the bacterial membranes of Gram-negative bacteria. researchgate.netmdpi.com Despite a decrease in the original hydrolytic (lytic) activity, the total antibacterial activity is enhanced, and new properties, such as antioxidative capabilities, can emerge. mdpi.com

A study involving the chemical modification of specific amino acid residues—such as lysine, arginine, and histidine—in bovine and human this compound was undertaken to understand their role in the enzyme's function and to determine the effect of these modifications on its lytic activity. unl.edu

Interactive Data Table: Effects of this compound Modification

Modification Method Primary Structural Change Key Enhanced Property Target Microorganism Additional Benefits
Thermal/Microwave Oligomerization (Dimer formation) Antimicrobial Activity Gram-negative bacteria Improved solubility (microwave method)

Conjugation with Polysaccharides and Other Biopolymers

The functional properties of this compound can be significantly enhanced through conjugation with polysaccharides and other biopolymers. This process involves forming covalent bonds between the protein and the polymer, often through methods like the Maillard reaction or controlled chemical reactions. Research has shown that these conjugates exhibit improved stability, emulsifying properties, and antimicrobial activity compared to the native enzyme. researchgate.net

One common approach is the conjugation of lysozyme with chitosan (B1678972), a biocompatible and biodegradable polysaccharide. Studies have demonstrated that lysozyme-chitosan conjugates, formed through Maillard-type reactions, show greatly improved solubility and emulsion stability, particularly at acidic pH levels. researchgate.net This enhancement is attributed to the combined properties of the protein and the polysaccharide, which can maintain solubility and molecular integrity. researchgate.net Furthermore, the bactericidal action of these conjugates against Gram-negative bacteria like Escherichia coli is significantly enhanced. researchgate.net The combination of lysozyme hydrolysates with chitosan has also been shown to have a powerful bactericidal effect in raw milk preservation. researchgate.net

Another method for creating these functional biopolymers is layer-by-layer (LbL) assembly, where oppositely charged polyelectrolytes are deposited onto the lysozyme. For instance, carboxymethyl starch (CMS), a negatively charged derivative of starch, can be deposited on the positively charged lysozyme surface via electrostatic interaction, followed by a layer of chitosan (CS). mdpi.com This technique creates microspheres that protect the lysozyme and allow for its controlled release. mdpi.com Polysaccharides are known to effectively prevent lysozymes from aggregation and inactivation. mdpi.com

Conjugation is not limited to polysaccharides. Attaching a cationic polymer to the N-terminus of lysozyme has been shown to improve its proteolytic and thermal stability. nih.gov This modification can help overcome lysozyme resistance in Gram-positive bacteria and antibiotic resistance in Gram-negative bacteria, which is attributed to the synergistic interactions of the lysozyme and the cationic polymer with bacterial cell membranes. nih.gov

Table 1: Research Findings on Lysozyme-Biopolymer Conjugation

BiopolymerConjugation MethodObserved EnhancementsTarget Microorganism (if specified)
Chitosan (High Molecular Weight)Maillard ReactionImproved solubility, emulsion stability, and bactericidal action. researchgate.netEscherichia coli K-12 researchgate.net
ChitosanComplexationPowerful bactericidal effect in raw milk. researchgate.netClostridium perfringens, Staphylococcus aureus, Listeria monocytogenes researchgate.net
Carboxymethyl Starch (CMS) & Chitosan (CS)Layer-by-Layer (LbL) AssemblyProtection of lysozyme, controlled release. mdpi.comNot specified
Cationic PolymerPhotoinduced in situ GrowthImproved proteolytic and thermal stability, overcomes antimicrobial resistance. nih.govGram-positive and Gram-negative bacteria. nih.gov

Physical and Chemical Denaturation for Hydrophobicity Modulation

The denaturation of this compound, a process involving the disruption of its secondary and tertiary structures, can be induced by physical (e.g., heat, mechanical stress) or chemical agents. This process is crucial for modulating the protein's hydrophobicity, which in turn affects its functional properties like emulsification and foaming.

Thermal denaturation studies, often conducted using calorimetry, provide insights into the stability of lysozyme. In a simulated milk ultrafiltrate (SMUF) at a pH of 6.7, the thermal denaturation of lysozyme is largely irreversible, with only 10-20% renaturation observed after heat treatment. scispace.com This irreversibility is often due to the aggregation of the denatured molecules. scispace.com The temperature of denaturation for lysozyme is higher than that of other whey proteins like α-lactalbumin, indicating greater thermal stability. scispace.com This stability has been attributed to a potentially higher number of intramolecular hydrogen bonds. scispace.com

The process of denaturation unfolds the compact globular structure of the lysozyme, exposing hydrophobic amino acid residues that were previously buried within the protein's core. This increase in surface hydrophobicity can enhance the protein's ability to interact with and stabilize lipid-water interfaces, a key attribute for an effective emulsifier. However, excessive denaturation can lead to aggregation and loss of function. Therefore, controlling the extent of denaturation is critical for optimizing the functional properties of lysozyme for specific applications. Mechanical denaturation, for instance, has been studied in microsamples of lysozyme crystals and films to understand the stress-strain dynamics of the protein structure. researchgate.net

Table 2: Denaturation Conditions and Effects on Lysozyme

Denaturation MethodConditionsObserved Effects
ThermalHeating in simulated milk ultrafiltrate (pH 6.7). scispace.comMostly irreversible denaturation, aggregation of molecules, poor renaturation (10-20%). scispace.com
MechanicalStress-strain application on glutaraldehyde-treated monocrystals and amorphous films. researchgate.netAllows for the study of the mechanical limits and structural changes of the protein. researchgate.net

Integration into Advanced Biopreservation Systems Research

Active Packaging System Development and Evaluation

This compound is a promising candidate for the development of active packaging systems, which are designed to interact with the food product to extend its shelf life and improve its safety. researchgate.net The antimicrobial properties of lysozyme can be harnessed by incorporating it directly into packaging materials. frontiersin.org

One strategy involves immobilizing the lysozyme onto a polymeric packaging film. researchgate.net In this approach, the enzyme acts directly from the surface of the packaging without being released into the food matrix, preventing the growth of spoilage microorganisms on the food's surface. researchgate.net Lysozymes are often incorporated into packaging coatings through covalent immobilization, which helps maintain pH and thermostability during processing, transport, and storage. researchgate.net

Research has focused on developing antimicrobial films and coatings, such as those made from chitosan-lysozyme (CL). These films have been evaluated for their effectiveness in preserving various food products. For example, CL films and coatings have been shown to enhance the microbial safety of mozzarella cheese. frontiersin.org The application of lysozyme in cheese making, in general, can inhibit the growth of spoilage bacteria like Clostridium tyrobutyricum, preventing texture deterioration and off-flavors. frontiersin.org Combining lysozyme with agents like EDTA disodium salt and using modified-atmosphere packaging has also been effective in prolonging the shelf life of soft cheeses. frontiersin.org

Table 3: Application of this compound in Active Packaging Systems

Packaging SystemMethod of IntegrationTarget Food ProductOutcome
Polymeric FilmCovalent immobilization. researchgate.netGeneral food applications.Provides surface antimicrobial activity without releasing the enzyme into the food. researchgate.net
Chitosan-Lysozyme (CL) Film/CoatingFilm formation/coating. frontiersin.orgMozzarella CheeseEnhances microbial safety. frontiersin.org
Direct Addition + Modified Atmosphere PackagingLysozyme/EDTA added to product, followed by packaging. frontiersin.orgBurrata CheeseProlongs shelf life. frontiersin.org

Novel Delivery System Design using Nanotechnology

Nanotechnology offers sophisticated tools for designing novel delivery systems for bioactive compounds like this compound. These systems can protect the enzyme from degradation, control its release, and improve its efficacy. nih.govmdpi.com The encapsulation of lysozyme within nano-scaled carriers can enhance its stability and bioavailability. mdpi.comnih.gov

One area of research is the micro- and nano-encapsulation of lysozyme within biopolymer matrices. mdpi.com For example, lysozyme can be encapsulated in polysaccharide microspheres made from materials like carboxymethyl starch and chitosan. mdpi.com These systems isolate the active protein within a solid matrix, stabilizing it and allowing for a responsive release triggered by specific conditions, such as the pH changes and presence of enzymes in the gastrointestinal tract. mdpi.com

Liposomes, which are spherical vesicles composed of phospholipids, are another well-studied carrier system for both hydrophilic and hydrophobic molecules. nih.gov Their membrane structure is similar to that of biological cells, making them a suitable vehicle for delivering enzymes like lysozyme. nih.gov Polymeric nanoparticles, which can be formulated as nanospheres or nanocapsules, also serve as excellent drug delivery systems. nih.gov The design of these nanocarriers can be tailored to achieve specific goals, such as targeted delivery to particular sites or a sustained release profile, thereby maximizing the antimicrobial potential of the encapsulated lysozyme. mdpi.com

Table 4: Nanotechnology-Based Delivery Systems for Lysozyme

Delivery System TypeMaterial(s)Design PrinciplePotential Advantages
Polymeric Microspheres/NanoparticlesPolysaccharides (e.g., Chitosan, Carboxymethyl Starch). mdpi.comEncapsulation of lysozyme within a biopolymer matrix via methods like LbL assembly. mdpi.comProtection from degradation, enhanced stability, pH-responsive and enzyme-triggered release. mdpi.com
LiposomesPhospholipids, Steroids. nih.govEntrapment of lysozyme within the aqueous core or lipid bilayer of the vesicle. nih.govBiocompatibility, ability to carry various molecules, improved delivery to target sites. nih.gov
Nanocapsules/NanospheresBiodegradable Polymers. nih.govLysozyme is either dissolved/entrapped within the nanoparticle core (nanosphere) or encapsulated in a cavity surrounded by a polymer membrane (nanocapsule).Controlled and sustained release, protection of the enzyme, potential for surface modification for targeting. mdpi.com

Emerging Research Areas and Future Directions in Milk Lysozyme Studies

Exploration of Undiscovered Functional Properties Beyond Antimicrobial Activity

While the bactericidal activity of milk lysozyme (B549824) against Gram-positive bacteria is well-documented, researchers are now investigating a broader spectrum of bioactivities. nih.govnih.gov Emerging evidence suggests that milk lysozyme possesses anti-fungal and anti-viral properties, expanding its role as a comprehensive protective agent. nih.gov Furthermore, its function as a non-specific immune and anti-inflammatory factor is gaining attention, suggesting its involvement in modulating immune responses beyond simple pathogen lysis. nih.govnutraingredients.com

Table 1: Known and Emerging Functional Properties of this compound
PropertyDescriptionState of ResearchReferences
Antimicrobial (Bactericidal)Hydrolyzes β-1,4-linkages in the peptidoglycan layer of bacterial cell walls, primarily in Gram-positive bacteria.Well-Established nih.govnih.govmdpi.com
Anti-viral ActivityExhibits inhibitory effects against certain viruses.Emerging nih.gov
Anti-fungal ActivityShows activity against some fungal species.Emerging nih.gov
Immune ModulationActs as a non-specific immune factor, potentially influencing inflammatory pathways.Exploratory nih.govnutraingredients.com
Interaction with Milk ComponentsBinds to casein micelles, suggesting potential synergistic roles within the milk matrix.Exploratory researchgate.net

Advanced Structural-Functional Correlation Research

Understanding the precise relationship between the three-dimensional structure of this compound and its various functions is a critical area of ongoing research. Human lysozyme is a C-type lysozyme, consisting of a single polypeptide chain of 130 amino acids. nih.gov Its catalytic activity is dependent on specific amino acid residues within its active site that facilitate the hydrolysis of bacterial cell walls. researchgate.net

Advanced research now focuses on comparing lysozymes from different species and analyzing recombinant or genetically modified variants to pinpoint how specific amino acid substitutions affect its properties. nih.govnih.gov For example, studies on recombinant human lysozyme produced in the milk of transgenic cattle have shown that its physicochemical properties and lytic activity are identical to its natural human counterpart. nih.gov Such research helps in understanding the key structural determinants for its stability under different pH and temperature conditions, which is crucial for its potential application in food processing and pharmaceuticals. nih.gov By correlating subtle changes in protein folding, surface charge, and active site conformation with functional outcomes like enzymatic efficiency and substrate specificity, scientists can better predict and engineer the protein's behavior.

High-Throughput Screening for Novel this compound Variants

High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating millions of chemical or genetic variants to identify those with desired properties. wikipedia.org In the context of this compound, HTS can be employed to screen vast libraries of engineered lysozyme mutants to discover novel variants with enhanced characteristics. This could include variants with greater thermal stability, increased activity in different pH environments, or a broader spectrum of antimicrobial action that includes Gram-negative bacteria.

The process involves creating a genetic library of lysozyme variants through techniques like directed evolution or site-directed mutagenesis. These variants are then expressed and tested in a highly automated fashion using microtiter plates, where each well contains a different variant. wikipedia.org Assays can be designed to measure specific activities, such as the rate of bacterial cell lysis, using fluorescent or colorimetric probes. researchgate.net This approach accelerates the discovery process, moving beyond rational design to identify unexpected mutations that confer beneficial traits.

Table 2: Illustrative Data from a Hypothetical High-Throughput Screen of Lysozyme Variants
Variant IDMutationRelative Lytic Activity (%)Thermal Stability (Tm, °C)Hit Candidate
WT-HLZWild Type (Human)10075.5-
MLV-001K33A9575.8No
MLV-002D52G1572.1No
MLV-003T11S/R14K14579.2Yes
MLV-004G102D11076.0No

This table presents hypothetical data for illustrative purposes.

Integration of Omics Technologies (e.g., Proteomics, Metagenomics) in this compound Research

The application of "omics" technologies is revolutionizing milk science by providing a holistic view of its complex biological systems. researchgate.net Proteomics, the large-scale study of proteins, is particularly valuable for this compound research. nih.gov Advanced proteomic techniques allow for the detailed characterization and quantification of different lysozyme isoforms and post-translational modifications, which may influence its biological activity. acs.org These methods can also help identify low-abundance proteins in milk that may interact with lysozyme, potentially uncovering new functional pathways. acs.org

Metagenomics, the study of genetic material recovered directly from environmental samples, can be used to analyze the microbial communities in the infant gut. By correlating the specific variants and concentrations of lysozyme in maternal milk with the composition of the infant's gut microbiota, researchers can gain insights into how this compound shapes a healthy microbial ecosystem. For instance, studies on raw buffalo milk have begun to use next-generation sequencing to analyze bacterial diversity and investigate its relationship with endogenous lysozyme activity. tandfonline.com This integrated approach provides a powerful tool for understanding the broader ecological impact of lysozyme in nutrition and health.

Computational Design and Predictive Modeling for De Novo Lysozyme Engineering

A frontier in enzyme research is the use of computational tools for de novo design—creating entirely new proteins with tailored functions. researchgate.net This "inside-out" approach begins with a computationally designed active site, or "theozyme," which is then placed within a stable protein scaffold. biorxiv.org While still a developing field, these methods hold immense promise for engineering novel lysozymes.

Researchers can use predictive modeling to design lysozyme variants with enhanced stability, altered substrate specificity to target antibiotic-resistant pathogens, or novel catalytic activities. nih.gov Combining computational design with directed evolution can help refine these new enzymes, significantly increasing their activity. nih.gov Furthermore, the integration of deep learning and machine learning is accelerating the ability to design complex and functional proteins that go beyond what is found in nature. mpg.de This could lead to the creation of highly specialized lysozymes for specific applications in food preservation, animal health, and medicine, engineered from the ground up with precisely defined characteristics. nih.gov

Q & A

Q. What methods are recommended for quantifying lysozyme activity in milk samples, and how can researchers ensure assay reproducibility?

Lysozyme activity is typically quantified using turbidimetric assays with Micrococcus lysodeikticus as a substrate. The protocol involves suspending lyophilized bacterial cells in a phosphate/citric acid buffer (pH 5.8), adding milk samples, and measuring absorbance changes at 450 nm over 20 minutes . Calibration with hen egg-white lysozyme standards is critical for accuracy. To enhance reproducibility, pre-validate substrate uniformity (e.g., particle size distribution) and use internal controls to account for matrix effects in milk . Commercial kits (e.g., Abcam’s Lysozyme Activity Assay Kit) provide optimized protocols for sensitive detection in biological samples, including pre-coated plates and standardized reagents .

Q. How do lysozyme sources (e.g., human milk vs. egg white) influence functional differences in antimicrobial activity?

Human milk lysozyme exhibits higher bacteriolytic activity than egg-white lysozyme due to structural variations, such as differences in substrate-binding affinity and thermal stability . For comparative studies, researchers should standardize enzyme concentrations using HPLC or ELISA (e.g., ab108877 kit for human lysozyme in milk) and validate activity via kinetic assays under identical pH/temperature conditions . Transgenic models (e.g., goat milk expressing human lysozyme) enable functional comparisons in vivo, but purification steps must account for host-specific post-translational modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in lysozyme activity data caused by methodological variability (e.g., MIC vs. HPLC)?

Discrepancies often arise from the overestimation of lysozyme activity in microbiological assays (e.g., MIC) due to matrix interference or non-specific bacterial lysis . To mitigate this, cross-validate results with orthogonal methods:

  • HPLC : Detects lysozyme concentration directly, avoiding activity-based biases .
  • Circular Dichroism (CD) : Confirms structural integrity, as denaturation alters enzymatic activity .
  • Isothermal Titration Calorimetry (ITC) : Measures binding kinetics to bacterial peptidoglycan, providing mechanistic insights .
    Statistical reconciliation (e.g., ANOVA with post-hoc tests) is essential when comparing datasets from divergent methods .

Q. What experimental designs are optimal for studying lysozyme’s interaction with milk proteins (e.g., β-lactoglobulin) and its functional implications?

Use spectroscopic techniques to characterize binding dynamics:

  • Fluorescence Quenching : Monitor tryptophan residue changes in β-lactoglobulin upon lysozyme interaction. Static quenching mechanisms dominate at higher temperatures, requiring Arrhenius-based corrections for data interpretation .
  • Molecular Dynamics (MD) Simulations : Model binding sites (e.g., hydrophobic pockets) and validate with NMR or CD to assess conformational changes .
    Experimental conditions (pH, ionic strength) must mimic physiological milk environments to avoid artifactual interactions. For in vivo relevance, correlate binding affinity with antimicrobial efficacy using co-culture assays .

Q. How does thermal processing (e.g., pasteurization) affect lysozyme’s structural stability and activity in milk?

Lysozyme retains activity after moderate heat treatments (63°C/30 min) but denatures at ≥85°C. To assess thermal stability:

  • Activity Assays : Compare pre- and post-heat treatment activity using standardized Micrococcus substrates .
  • Differential Scanning Calorimetry (DSC) : Measure melting temperatures (Tm) to identify structural destabilization .
  • Ultra-High-Pressure Homogenization (UHPH) : At 100 MPa, lysozyme activity may increase due to partial denaturation exposing active sites, but prolonged treatment reduces efficacy . Always pair activity data with structural analyses (e.g., UV-Vis spectroscopy) to distinguish functional enhancement from degradation .

Q. What strategies are effective for isolating lysozyme from complex milk matrices without column chromatography?

Alternative purification methods include:

  • Ionic Exchange Membranes : Capture lysozyme via electrostatic interactions at pH 9.0, followed by elution with NaCl gradients .
  • Affinity Precipitation : Use chitosan-based polymers that bind lysozyme selectively, reducing processing time .
    Validate purity via SDS-PAGE and activity recovery rates. For small-scale research, commercial magnetic bead kits (e.g., ab108877) offer rapid isolation but may require optimization for high-fat matrices .

Methodological Considerations for Data Interpretation

  • Statistical Analysis : Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., lysozyme levels across lactation stages) .
  • Standard Curves : Include lysozyme-spiked milk controls in ELISA/HPLC to account for matrix effects .
  • Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS from ITC or fluorescence data to infer binding spontaneity and mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.